Product packaging for Otaplimastat(Cat. No.:CAS No. 1176758-04-5)

Otaplimastat

Cat. No.: B1193262
CAS No.: 1176758-04-5
M. Wt: 534.6 g/mol
InChI Key: SJZBPVOSFYUHFV-UHFFFAOYSA-N
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Description

SP-8203 has been used in trials studying the treatment of Ischemic Stroke.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34N6O5 B1193262 Otaplimastat CAS No. 1176758-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(2,4-dioxo-1H-quinazolin-3-yl)propyl]-N-[4-[3-(2,4-dioxo-1H-quinazolin-3-yl)propylamino]butyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O5/c1-20(35)32(17-9-19-34-26(37)22-11-3-5-13-24(22)31-28(34)39)16-7-6-14-29-15-8-18-33-25(36)21-10-2-4-12-23(21)30-27(33)38/h2-5,10-13,29H,6-9,14-19H2,1H3,(H,30,38)(H,31,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZBPVOSFYUHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCNCCCN1C(=O)C2=CC=CC=C2NC1=O)CCCN3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176758-04-5
Record name Otaplimastat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176758045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SP-8203
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11670
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OTAPLIMASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE03B60KA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Otaplimastat: A Deep Dive into its Neuroprotective Mechanisms and Therapeutic Potential in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Otaplimastat (formerly SP-8203) is a novel, small-molecule neuroprotective agent under investigation for the treatment of acute ischemic stroke. This technical guide provides a comprehensive overview of the core preclinical and clinical evidence supporting the neuroprotective effects of this compound. It delves into its multi-faceted mechanism of action, detailing its role in inhibiting matrix metalloproteinases (MMPs), modulating N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity, and combating oxidative stress. This document summarizes key quantitative data from in vitro, in vivo, and clinical studies in structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are provided to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the scientific evidence supporting this compound as a promising adjunctive therapy in acute ischemic stroke.

Introduction

Acute ischemic stroke remains a leading cause of mortality and long-term disability worldwide.[1] Current therapeutic strategies are largely focused on timely reperfusion with treatments like recombinant tissue plasminogen activator (rtPA); however, the therapeutic window for rtPA is narrow, and its use can be associated with an increased risk of hemorrhagic transformation.[1][2] This underscores the urgent need for effective neuroprotective agents that can mitigate ischemic brain injury and extend the therapeutic window of existing treatments.

This compound, a quinazoline derivative, has emerged as a promising neuroprotective candidate.[2] It has demonstrated a favorable safety profile in early clinical trials and exhibits a multi-target mechanism of action aimed at key pathological processes in ischemic stroke.[3][4] This guide synthesizes the current body of scientific literature on this compound, offering a detailed technical resource for the scientific community.

Mechanism of Action: A Multi-Pronged Approach to Neuroprotection

This compound's neuroprotective effects stem from its ability to modulate several key pathways implicated in ischemic neuronal damage.

Inhibition of Matrix Metalloproteinases (MMPs)

A primary mechanism of this compound is its ability to inhibit the activity of MMPs, particularly MMP-2 and MMP-9.[2][5] Following an ischemic event, the expression and activity of these endopeptidases are upregulated, leading to the degradation of the extracellular matrix and the blood-brain barrier (BBB), which in turn contributes to cerebral edema and hemorrhagic transformation.[2][3]

This compound does not directly inhibit MMP expression but rather upregulates the endogenous inhibitor of MMPs, Tissue Inhibitor of Metalloproteinase-1 (TIMP-1).[2][5] By restoring the balance between MMPs and TIMPs, this compound helps to preserve BBB integrity and reduce secondary brain injury.[2]

Modulation of NMDA Receptor-Mediated Excitotoxicity

This compound has been shown to competitively block N-methyl-D-aspartate (NMDA) receptors, thereby inhibiting the excessive influx of calcium (Ca2+) into neurons that occurs during an ischemic event.[6] This excitotoxic cascade is a major contributor to neuronal cell death in the ischemic core and penumbra.

Antioxidant Activity

In addition to its effects on MMPs and NMDA receptors, this compound exhibits direct antioxidant properties. It has been shown to significantly suppress hydrogen peroxide (H₂O₂)-induced cell death and the production of reactive oxygen species (ROS), further protecting neurons from oxidative damage.[6]

cluster_IschemicCascade Ischemic Cascade cluster_this compound This compound Intervention Ischemia Ischemia ↑ Glutamate ↑ Glutamate Ischemia->↑ Glutamate ↑ ROS ↑ ROS Ischemia->↑ ROS ↑ MMPs ↑ MMPs Ischemia->↑ MMPs ↓ TIMPs ↓ TIMPs Ischemia->↓ TIMPs ↑ Ca2+ Influx ↑ Ca2+ Influx ↑ Glutamate->↑ Ca2+ Influx Neuronal Death Neuronal Death ↑ Ca2+ Influx->Neuronal Death ↑ ROS->Neuronal Death BBB Disruption BBB Disruption ↑ MMPs->BBB Disruption BBB Disruption->Neuronal Death This compound This compound This compound->↑ Ca2+ Influx Inhibits This compound->↑ ROS Inhibits This compound->↑ MMPs Inhibits Activity This compound->↓ TIMPs Restores

Figure 1: this compound's Multi-Target Mechanism of Action.

Preclinical Evidence

A robust body of preclinical research has demonstrated the neuroprotective efficacy of this compound in various in vitro and in vivo models of ischemic stroke.

In Vitro Studies
Model This compound Concentration Key Findings Reference
Primary Cultured Neurons87.5-350 μMProtected against NMDA-induced cell death in a competitive manner.[6]
Primary Cultured Neurons350 μMInhibited Ca2+ influx following NMDA receptor activation.[6]
Cell Culture2-200 μMSignificantly suppressed H₂O₂-induced cell death and ROS production.[6]
Oxygen-Glucose Deprived Endothelial CellsNot SpecifiedSuppressed MMP activity by restoring TIMP levels, reducing vascular permeation.[1][2]
In Vivo Studies
Animal Model Dosage & Administration Key Findings Reference
Male Wistar Rats (transient MCA occlusion)10, 20 mg/kg (i.p.) 30 min before and 1 hr after occlusionSignificantly reduced infarct volume; Improved spatial learning and memory.[6]
Male Wistar Rats5-10 mg/kg (i.p.) daily for 10 daysAttenuated impairment of stroke-induced motor function.[6]
Male Sprague Dawley Rats (eMCAO) with delayed rtPA3 mg/kg (i.v.) at 4.5 and 5.25 hrs after eMCAOReduced cerebral infarct size and edema; Improved neurobehavioral deficits; Markedly reduced intracerebral hemorrhagic transformation and mortality.[1][2]

Clinical Development

This compound has progressed through Phase 1 and Phase 2 clinical trials, with a Phase 3 trial currently underway.

Phase 1 Studies

In a Phase 1 study involving 77 healthy volunteers, this compound was well-tolerated at doses up to 240 mg, with no significant side effects reported.[3][7]

Phase 2 "SAFE-TPA" Trial (NCT02787278)

This multicenter, randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of this compound as an adjunctive therapy to rtPA in patients with acute ischemic stroke.[3][4][8]

Study Arm Number of Patients Incidence of Parenchymal Hematoma (PH) Serious Adverse Events (SAEs) Mortality Reference
Placebo220%13%8.3%[3][4][8]
This compound 40 mg220%17%4.2%[3][4][8]
This compound 80 mg214.8% (1 case)14%4.8%[3][4][8]

The study concluded that intravenous this compound adjunctive therapy in patients receiving rtPA is feasible and generally safe.[3][4][8] A pooled analysis of Phase 2 data from 226 patients demonstrated that the combination of this compound with tPA improved functional disability, neurological impairment, and reduced brain infarct size.[9]

Phase 3 Trial

A large-scale, multicenter, randomized, double-blind, Phase 3 clinical trial is currently in progress in Korea to further evaluate the efficacy and safety of this compound in combination with standard thrombolytic therapy in acute ischemic stroke patients.[9][10]

Experimental Protocols

Embolic Middle Cerebral Artery Occlusion (eMCAO) Rat Model

This model was utilized to assess the efficacy of this compound in reducing hemorrhagic transformation associated with delayed rtPA administration.[2]

  • Animal Model: Male Sprague Dawley rats.

  • Occlusion Procedure: A pre-formed blood clot is inserted to induce an embolic middle cerebral artery occlusion.

  • Treatment Groups:

    • Vehicle control.

    • rtPA only (10 mg/kg, i.v.) at 6 hours after eMCAO.

    • This compound (3 mg/kg, i.v.) administered at 4.5 and 5.25 hours after eMCAO, followed by rtPA (10 mg/kg, i.v.) at 6 hours.

  • Outcome Measures: Cerebral infarct size, edema, neurobehavioral deficits, intracerebral hemorrhagic transformation, and mortality.

cluster_Workflow eMCAO Experimental Workflow Start Start eMCAO Induce eMCAO in Rats Start->eMCAO Time_4_5h 4.5 hours post-eMCAO eMCAO->Time_4_5h Ota_Dose1 Administer this compound (3 mg/kg, i.v.) Time_4_5h->Ota_Dose1 Time_5_25h 5.25 hours post-eMCAO Ota_Dose1->Time_5_25h Ota_Dose2 Administer this compound (3 mg/kg, i.v.) Time_5_25h->Ota_Dose2 Time_6h 6 hours post-eMCAO Ota_Dose2->Time_6h rtPA_Admin Administer rtPA (10 mg/kg, i.v.) Time_6h->rtPA_Admin Endpoint Assess Outcomes rtPA_Admin->Endpoint

Figure 2: Experimental Workflow for the eMCAO Rat Model Study.
Phase 2 "SAFE-TPA" Clinical Trial Protocol

This trial was designed to assess the safety and efficacy of this compound in acute ischemic stroke patients receiving rtPA.[3]

  • Study Design: A two-stage, multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: Patients aged 19-80 years with acute ischemic stroke eligible for rtPA treatment.

  • Stage 1 (Open-label, single-arm): 11 patients received this compound 80 mg twice daily for 3 days to assess safety.

  • Stage 2 (Randomized, double-blind, placebo-controlled): 69 patients were randomized (1:1:1) to:

    • Placebo

    • This compound 40 mg twice daily for 3 days

    • This compound 80 mg twice daily for 3 days

  • Intervention Administration: this compound or placebo was administered intravenously within 30 minutes of starting the rtPA infusion.

  • Primary Endpoint: Occurrence of parenchymal hematoma (PH) on day 1.

  • Secondary Endpoints: Serious adverse events (SAEs), mortality, and modified Rankin Scale (mRS) distribution at 90 days.

cluster_TrialDesign SAFE-TPA Phase 2 Trial Design Enrollment Patient Enrollment Stage1 Stage 1 (Open-label, n=11) This compound 80mg BID Enrollment->Stage1 Safety_Assessment Safety Assessment Stage1->Safety_Assessment Stage2 Stage 2 (Randomized, n=69) Safety_Assessment->Stage2 Randomization Randomization (1:1:1) Stage2->Randomization Placebo_Arm Placebo Randomization->Placebo_Arm Ota40_Arm This compound 40mg BID Randomization->Ota40_Arm Ota80_Arm This compound 80mg BID Randomization->Ota80_Arm Endpoint_Assessment Endpoint Assessment (Day 1 & Day 90) Placebo_Arm->Endpoint_Assessment Ota40_Arm->Endpoint_Assessment Ota80_Arm->Endpoint_Assessment

Figure 3: Logical Flow of the SAFE-TPA Phase 2 Clinical Trial.

Conclusion and Future Directions

This compound has demonstrated significant promise as a neuroprotective agent for acute ischemic stroke. Its multi-target mechanism of action, addressing key aspects of the ischemic cascade including excitotoxicity, oxidative stress, and MMP-mediated BBB breakdown, positions it as a strong candidate for adjunctive therapy with reperfusion treatments. Preclinical studies have consistently shown its efficacy in reducing infarct volume and improving neurological outcomes. The Phase 2 clinical data suggest a favorable safety profile and potential for clinical benefit.

The ongoing Phase 3 trial will be crucial in definitively establishing the clinical efficacy and safety of this compound. Successful outcomes from this trial could lead to a significant advancement in the treatment of acute ischemic stroke, offering a new therapeutic option to improve patient outcomes and potentially extend the time window for intervention. Further research may also explore the potential of this compound in other neurological conditions characterized by similar pathological mechanisms, such as traumatic brain injury and other neurodegenerative diseases.

References

Unveiling the Antioxidant Potential of Otaplimastat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otaplimastat (also known as SP-8203) is a novel, first-in-class neuroprotective agent under investigation for the treatment of acute ischemic stroke.[1] While its primary mechanism of action involves the inhibition of matrix metalloproteinases (MMPs), a growing body of preclinical evidence highlights its significant antioxidant properties.[2][3] This technical guide provides an in-depth analysis of the antioxidant characteristics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in conditions associated with oxidative stress.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through a multi-pronged approach, primarily by reducing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[2][4] Preclinical studies have demonstrated its ability to protect cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) and to mitigate the oxidative burst associated with cerebral ischemia.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the antioxidant properties of this compound.

Table 1: In Vitro Antioxidant Activity of this compound

ParameterCell LineOxidative StressorThis compound ConcentrationObserved EffectCitation
Cell ViabilitySH-SY5Y250 µM H₂O₂2, 20, 200 µMSignificantly suppressed H₂O₂-induced cell death[4]
Reactive Oxygen Species (ROS) ProductionSH-SY5Y250 µM H₂O₂2, 20, 200 µMSignificantly suppressed H₂O₂-induced ROS production[4]

Table 2: In Vivo Antioxidant and Neuroprotective Effects of this compound

ParameterAnimal ModelThis compound DosageObserved EffectCitation
Brain Infarct VolumeRat Middle Cerebral Artery Occlusion (MCAO)5 and 10 mg/kg (i.p.)Remarkably reduced brain infarct volume[4]
Lipid PeroxidationRat Middle Cerebral Artery Occlusion (MCAO)5 and 10 mg/kg (i.p.)Remarkably reduced lipid peroxidation products[4]
Superoxide Dismutase (SOD) ActivityRat Middle Cerebral Artery Occlusion (MCAO)Not specifiedUpregulation of Mn-SOD and Cu/Zn-SOD[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

In Vitro Assessment of Antioxidant Activity in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Oxidative Stress: To induce oxidative stress, cells are treated with 250 µM hydrogen peroxide (H₂O₂).[4]

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound (2, 20, and 200 µM) for a specified period before the addition of H₂O₂.[4]

  • Cell Viability Assay (MTT Assay):

    • After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Reactive Oxygen Species (ROS) Production Assay (H2DCFDA Assay):

    • After treatment, cells are washed and incubated with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

    • H2DCFDA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of approximately 485/535 nm.

In Vivo Assessment in a Rat Model of Cerebral Ischemia (MCAO)
  • Animal Model: Male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.

  • This compound Administration: this compound (5 and 10 mg/kg) is administered intraperitoneally (i.p.) at specific time points before and after the MCAO procedure.[4]

  • Measurement of Brain Infarct Volume:

    • At the end of the experiment, rats are euthanized, and their brains are removed.

    • The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Infarcted tissue appears white, while viable tissue stains red.

    • The infarct volume is quantified using image analysis software and is typically expressed as a percentage of the total brain volume.

  • Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay):

    • Brain tissue from the ischemic hemisphere is homogenized in a suitable buffer.

    • The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated.

    • Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with TBA to form a colored complex.

    • The absorbance of the complex is measured spectrophotometrically at approximately 532 nm. The results are expressed as MDA equivalents per milligram of protein.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Brain tissue is homogenized, and the supernatant is collected after centrifugation.

    • SOD activity is measured using a commercial assay kit. These kits typically rely on the inhibition of a reaction that produces a colored product by SOD present in the sample.

    • The absorbance is read at a specific wavelength, and the SOD activity is calculated based on the degree of inhibition and expressed as units per milligram of protein.

Signaling Pathways and Molecular Mechanisms

The antioxidant effects of this compound are intricately linked to its primary role as an MMP inhibitor and its influence on the delicate balance between MMPs and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).

Proposed Antioxidant Signaling Pathway of this compound

Otaplimastat_Antioxidant_Pathway Ischemia Ischemia / Reperfusion Injury ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Ischemia->ROS TIMP1 ↓ Tissue Inhibitor of Metalloproteinase-1 (TIMP1) Ischemia->TIMP1 MMP_Activation ↑ Matrix Metalloproteinase (MMP) Activation (e.g., MMP-9) ROS->MMP_Activation activates Cellular_Damage Neuronal Damage & Blood-Brain Barrier Disruption MMP_Activation->Cellular_Damage TIMP1->MMP_Activation fails to inhibit This compound This compound This compound->ROS reduces This compound->TIMP1 restores SOD ↑ Superoxide Dismutase (SOD) Activity (Mn-SOD, Cu/Zn-SOD) This compound->SOD increases SOD->ROS scavenges Experimental_Workflow start Start: SH-SY5Y Cell Culture pretreatment Pre-treatment with this compound (2, 20, 200 µM) start->pretreatment stress Induce Oxidative Stress (250 µM H₂O₂) pretreatment->stress incubation Incubation stress->incubation assay Perform Assays incubation->assay viability Cell Viability (MTT) assay->viability ros_assay ROS Production (H2DCFDA) assay->ros_assay analysis Data Analysis viability->analysis ros_assay->analysis end End analysis->end

References

Otaplimastat (SP-8203): A Technical Guide to its Discovery and Development for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otaplimastat (formerly SP-8203) is a novel, first-in-class small molecule with a quinazoline-2,4-dione scaffold, under development by Shinpoong Pharmaceutical Co., Ltd. as a neuroprotective agent for the treatment of acute ischemic stroke. It exhibits a multi-modal mechanism of action, targeting key pathways in the pathophysiology of ischemic brain injury, including excitotoxicity, oxidative stress, and enzymatic degradation of the extracellular matrix. Preclinical and Phase 2 clinical data suggest that this compound, particularly as an adjunct to recombinant tissue plasminogen activator (rtPA), may reduce infarct volume, mitigate hemorrhagic transformation, and improve neurological outcomes. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Ischemic stroke remains a leading cause of death and long-term disability worldwide. The current standard of care for eligible patients is thrombolysis with recombinant tissue plasminogen activator (rtPA), which aims to restore blood flow to the ischemic brain tissue. However, rtPA has a narrow therapeutic window and carries a risk of hemorrhagic transformation.[1] Neuroprotective agents, which aim to protect brain cells from the ischemic cascade, have been an area of intense research to address these limitations.

This compound (SP-8203) has emerged as a promising neuroprotectant with a multifaceted mechanism of action.[2] This guide will detail the scientific foundation of this compound, from its preclinical characterization to its clinical evaluation, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

This compound's neuroprotective effects are attributed to three primary mechanisms: inhibition of Matrix Metalloproteinases (MMPs), competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, and antioxidant activity.

Inhibition of Matrix Metalloproteinases (MMPs)

This compound indirectly inhibits the activity of MMPs, particularly MMP-2 and MMP-9, which are known to be upregulated in ischemic conditions and contribute to blood-brain barrier breakdown and hemorrhagic transformation.[3] Rather than directly inhibiting the enzymes, this compound restores the levels of Tissue Inhibitor of Metalloproteinase 1 (TIMP1), an endogenous inhibitor of MMPs.[3] This restoration of TIMP1 leads to a reduction in MMP activity.

Ischemia Ischemia TIMP1_mRNA TIMP1 mRNA Suppression Ischemia->TIMP1_mRNA This compound This compound (SP-8203) This compound->TIMP1_mRNA Restores TIMP1_Protein TIMP1 Protein TIMP1_mRNA->TIMP1_Protein MMP_Activity MMP-2 & MMP-9 Activity TIMP1_Protein->MMP_Activity Inhibits BBB_Breakdown Blood-Brain Barrier Breakdown MMP_Activity->BBB_Breakdown Hemorrhagic_Transformation Hemorrhagic Transformation BBB_Breakdown->Hemorrhagic_Transformation

This compound's MMP Inhibition Pathway
NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the NMDA receptor, thereby blocking excitotoxicity, a major contributor to neuronal death in ischemic stroke.[4] By competing with the binding of glutamate, this compound prevents excessive calcium influx into neurons, a key trigger for apoptotic pathways.

Glutamate Excess Glutamate (Ischemia) NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates This compound This compound (SP-8203) This compound->NMDA_Receptor Competitively Inhibits Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity

NMDA Receptor Antagonism by this compound
Antioxidant Activity

This compound also exhibits direct antioxidant properties, scavenging free radicals that are produced in excess during an ischemic event and contribute to cellular damage through oxidative stress.

Preclinical Development

In Vitro Studies
AssayModelTreatmentKey FindingsReference
NeuroprotectionPrimary cultured neuronsThis compound (87.5-350 µM) + NMDACompetitive protection against NMDA-induced cell death.[4]
Calcium InfluxPrimary cultured neuronsThis compound (350 µM)Inhibition of Ca2+ influx following NMDA receptor activation.[4]
Oxidative Stress-This compound (2-200 µM) + H2O2Significant suppression of H2O2-induced cell death and reactive oxygen species production.[4]
MMP RegulationOxygen-glucose deprived (OGD) endothelial cellsThis compoundDid not suppress MMP-2 and -9 mRNA or protein levels, but restored TIMP1 mRNA and protein expression.[3]
In Vivo Studies
Animal ModelTreatmentKey FindingsReference
Middle Cerebral Artery Occlusion (MCAO) in ratsThis compound (10-20 mg/kg; i.p.)Prevention of ischemic neuronal death.[4]
Stroke-induced motor function in ratsThis compound (5-10 mg/kg; i.p. daily for 10 days)Attenuation of motor function impairment.[4]
Embolic MCAO in ratsThis compound + delayed rtPAReduced cerebral infarct size and edema, improved neurobehavioral deficits, and markedly reduced intracerebral hemorrhagic transformation and mortality.[3]

Clinical Development

This compound has progressed through Phase 1 and Phase 2 clinical trials, with a Phase 3 trial in preparation.

Phase 2 SAFE-TPA Trial (NCT02787278)

The SAFE-TPA study was a two-part, multicenter, randomized, double-blind, placebo-controlled Phase 2 trial to assess the safety and efficacy of this compound in acute ischemic stroke patients receiving rtPA.[5][6]

Stage 1 (Open-label, single-arm):

  • N: 11 patients

  • Dosage: this compound 80 mg twice daily for 3 days.

Stage 2 (Randomized, double-blind, placebo-controlled):

  • N: 69 patients (24 placebo, 24 this compound 40 mg, 21 this compound 80 mg)

  • Dosage: this compound (40 mg or 80 mg) or placebo twice daily for 3 days.

Key Quantitative Outcomes from Stage 2:

OutcomePlacebo (n=22)This compound 40 mg (n=22)This compound 80 mg (n=21)
Parenchymal Hematoma (Day 1) 0 (0%)0 (0%)1 (4.8%)
Serious Adverse Events (SAEs) 3 (13%)4 (17%)3 (14%)
Mortality 2 (8.3%)1 (4.2%)1 (4.8%)

A pooled analysis of Phase 2 data from 226 patients with acute ischemic stroke was presented at the International Stroke Conference (ISC) 2025.[2] In patients with moderate to severe stroke (NIHSS >7), the combination of tPA and this compound was reported to significantly improve neurologic outcome and reduce infarct volume by 89% compared to placebo.[2] The combination therapy also showed improvements in functional disability (90-day modified Rankin Score (mRS) 0-2) and neurological impairment (National Institutes of Health Stroke Scale (NIHSS)).[2]

Experimental Protocols

Embolic Middle Cerebral Artery Occlusion (eMCAO) in Rats

This widely used preclinical model mimics human ischemic stroke.

A Anesthetize Rat B Expose Carotid Arteries A->B C Introduce Embolus/Suture B->C D Occlude Middle Cerebral Artery C->D E Reperfusion (optional) D->E F Administer this compound/Vehicle D->F E->F G Neurological & Histological Assessment F->G

eMCAO Experimental Workflow

Protocol Outline:

  • Anesthesia: The rat is anesthetized.

  • Surgical Preparation: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A nylon suture with a blunted tip is introduced into the ECA and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • Reperfusion (for transient MCAO models): The suture is withdrawn after a defined period (e.g., 90 minutes) to allow reperfusion.

  • Drug Administration: this compound or vehicle is administered at specified time points relative to the occlusion/reperfusion.

  • Assessment: Neurological deficits are scored at various time points. After a set duration, the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of this compound are mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically (typically around 517 nm).

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and incubating in the dark.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a given wavelength (e.g., 734 nm).

  • Various concentrations of this compound are added to the ABTS•+ solution.

  • After a defined incubation period, the absorbance is measured.

  • The percentage of ABTS•+ inhibition is calculated to determine the antioxidant capacity.

Conclusion

This compound (SP-8203) represents a promising, multi-targeted therapeutic candidate for acute ischemic stroke. Its ability to modulate MMP activity, antagonize NMDA receptors, and exert antioxidant effects addresses several critical components of the ischemic cascade. The preclinical data are robust, and the Phase 2 clinical trials have demonstrated a favorable safety profile and suggested potential efficacy, particularly in patients with moderate to severe strokes. The upcoming Phase 3 trial will be crucial in definitively establishing the clinical benefit of this compound as an adjunctive therapy in this patient population with high unmet medical need.

References

Preclinical Pharmacology of Otaplimastat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Otaplimastat (also known as SP-8203) is a novel neuroprotective agent under investigation for the treatment of acute ischemic stroke. Its preclinical profile demonstrates a multi-target mechanism of action aimed at mitigating the complex pathophysiology of ischemic brain injury. This compound has been shown to reduce infarct volume, decrease cerebral edema, and improve neurological outcomes in animal models of stroke.[1][2][3] The primary mechanism appears to be the modulation of matrix metalloproteinase (MMP) activity, not by direct inhibition, but by restoring the levels of their endogenous inhibitors (TIMPs).[2][3][4] Additionally, it exhibits antioxidant properties and the ability to block N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[1] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Core Mechanism of Action

This compound's neuroprotective effects stem from a combination of activities that target key pathways in ischemic neuronal damage:

  • Modulation of Matrix Metalloproteinase (MMP) Activity: A crucial aspect of this compound's action is its ability to suppress the activity of MMPs.[2][3] However, studies indicate that it does not directly inhibit the expression of MMP-2 and MMP-9.[4] Instead, it restores the expression of Tissue Inhibitor of Metalloproteinase 1 (TIMP1), which is suppressed during ischemia.[2][3][4] This restoration of TIMP1 levels leads to the inhibition of MMP activity, thereby reducing the breakdown of the blood-brain barrier and subsequent edema and hemorrhagic transformation.[2][3]

  • NMDA Receptor Antagonism: this compound competitively blocks NMDA receptors, mitigating the excitotoxicity caused by excessive glutamate release during an ischemic event.[1] This action helps to prevent the massive influx of calcium ions into neurons, a key trigger for apoptotic and necrotic cell death pathways.[1]

  • Antioxidant Activity: The compound has demonstrated direct antioxidant effects, protecting neuronal cells from damage induced by reactive oxygen species (ROS) that are generated during ischemia and reperfusion.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Efficacy in a Rat Model of Embolic Middle Cerebral Artery Occlusion (eMCAO)
ParameterVehiclertPA (6h post-eMCAO)This compound (3 mg/kg) + rtPA (6h post-eMCAO)
Infarct Volume (mm³) at 24h 245.8 ± 25.7310.5 ± 30.1189.4 ± 21.3
Edema Volume (mm³) at 24h 55.3 ± 9.878.4 ± 11.235.1 ± 7.6
Neurological Deficit Score at 24h 3.5 ± 0.54.2 ± 0.42.8 ± 0.6
Mortality Rate (%) at 24h 23.553.818.2
*p < 0.05 vs. rtPA alone; **p < 0.01 vs. rtPA alone[4]
Table 2: In Vitro Neuroprotective and Mechanistic Effects
AssayModelConcentration of this compoundObserved Effect
NMDA-Induced Excitotoxicity Primary Cultured Neurons87.5-350 µMCompetitive protection against NMDA-induced cell death.[1]
NMDA-Induced Calcium Influx Primary Cultured Neurons350 µMInhibition of Ca2+ influx following NMDA receptor activation.[1]
Oxidative Stress-Induced Cell Death Not Specified2-200 µMSignificant suppression of H₂O₂-induced cell death and ROS production.[1]
MMP Activity in Endothelial Cells Oxygen-Glucose Deprived (OGD) bEnd3 cells10 µMInhibition of rtPA-induced MMP activation.[4]
TIMP1 Expression in Endothelial Cells Oxygen-Glucose Deprived (OGD) bEnd3 cells10 µMRestoration of TIMP1 mRNA and protein expression suppressed by OGD.[4]

Experimental Protocols

Embolic Middle Cerebral Artery Occlusion (eMCAO) Rat Model

This protocol describes the methodology used to induce ischemic stroke in rats to test the in vivo efficacy of this compound.

  • Animal Preparation: Adult male Sprague-Dawley rats (260–300 g) are anesthetized with isoflurane. Body temperature is maintained at 37 ± 0.5°C throughout the surgical procedure.[2]

  • Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and a microcatheter is inserted into the ICA via the ECA stump. A pre-formed clot is then injected through the catheter to occlude the origin of the middle cerebral artery (MCA).[2]

  • Drug Administration: this compound (3 mg/kg) and recombinant tissue plasminogen activator (rtPA; 10 mg/kg) are administered intravenously at 4.5 and 6 hours, respectively, after the onset of eMCAO.[4]

  • Outcome Assessment (at 24 hours):

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) areas are quantified using image analysis software.[4]

    • Edema Volume: The volume of the ipsilateral and contralateral hemispheres is measured to calculate the percentage of hemispheric swelling.[4]

    • Neurological Deficit Score: A 5-point scale is used to assess motor deficits.[4]

    • Mortality: The number of deceased animals in each group is recorded.[4]

Oxygen-Glucose Deprivation (OGD) In Vitro Model

This protocol outlines the cell-based assay used to investigate the mechanism of this compound on endothelial cells under ischemic conditions.

  • Cell Culture: Mouse brain endothelial cells (bEnd3) are co-cultured with mixed glial cells in a transwell plate system to mimic the blood-brain barrier.[4]

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified period to simulate ischemia.[4]

  • Treatment: this compound (10 µM) is added to the culture medium during the OGD period. In some experiments, rtPA is added 2 hours after the onset of OGD.[4]

  • Outcome Measures:

    • Endothelial Permeability: The flux of a fluorescent marker (e.g., Lucifer yellow) across the endothelial cell monolayer is measured to assess barrier integrity.[4]

    • MMP Activity: Gelatin zymography is performed on the culture supernatant to determine the activity of MMP-2 and MMP-9.[4]

    • TIMP1 Expression: Western blotting or ELISA is used to quantify the protein levels of TIMP1 in the cell lysates.[4]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Neuroprotection

Otaplimastat_Mechanism cluster_Ischemia Ischemic Cascade cluster_Cellular_Damage Cellular Damage cluster_this compound This compound Intervention Ischemia Ischemia ROS_Production ↑ ROS Production Ischemia->ROS_Production OGD Oxygen-Glucose Deprivation Ischemia->OGD Glutamate_Release ↑ Glutamate Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress MMP_Suppression ↓ TIMP1 Expression OGD->MMP_Suppression Ca_Influx ↑ Ca²⁺ Influx NMDA_Activation->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Oxidative_Stress->Neuronal_Death MMP_Activation ↑ MMP Activity MMP_Suppression->MMP_Activation BBB_Breakdown BBB Breakdown, Edema, Hemorrhage MMP_Activation->BBB_Breakdown BBB_Breakdown->Neuronal_Death This compound This compound (SP-8203) This compound->NMDA_Activation Blocks This compound->Oxidative_Stress Inhibits This compound->MMP_Suppression Restores TIMP1

Caption: this compound's multi-target mechanism in ischemic stroke.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_Induction Stroke Induction cluster_Treatment Treatment Groups cluster_Assessment 24h Post-Stroke Assessment Animal_Prep Rat Anesthesia & Temperature Control Surgery eMCAO Surgery Group_Vehicle Vehicle Control Surgery->Group_Vehicle Group_rtPA rtPA alone Surgery->Group_rtPA Group_Ota_rtPA This compound + rtPA Surgery->Group_Ota_rtPA Neuro_Score Neurological Deficit Scoring Group_Vehicle->Neuro_Score Mortality_Rate Mortality Rate Calculation Group_Vehicle->Mortality_Rate Group_rtPA->Neuro_Score Group_rtPA->Mortality_Rate Group_Ota_rtPA->Neuro_Score Group_Ota_rtPA->Mortality_Rate Brain_Harvest Brain Harvesting Neuro_Score->Brain_Harvest TTC_Staining TTC Staining Brain_Harvest->TTC_Staining Image_Analysis Infarct & Edema Volume Quantification TTC_Staining->Image_Analysis

Caption: Workflow for evaluating this compound in a rat stroke model.

Conclusion

The preclinical data for this compound strongly support its potential as a neuroprotective agent for acute ischemic stroke. Its multifaceted mechanism of action, which includes the novel approach of upregulating TIMP1 to control MMP activity, alongside established neuroprotective strategies like NMDA receptor antagonism and antioxidant effects, makes it a promising candidate for further clinical development. The quantitative data from animal models demonstrate significant efficacy in reducing key markers of stroke-induced brain injury. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of stroke and neuropharmacology. Further investigation into the specific interactions of this compound with different MMP subtypes and a more detailed characterization of its antioxidant and NMDA receptor binding properties will provide a more complete understanding of its pharmacological profile.

References

Otaplimastat: A Deep Dive into its Neuroprotective Role in Mitigating Excitotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key contributor to the pathophysiology of ischemic stroke and other neurodegenerative disorders. Otaplimastat (formerly known as SP-8203) has emerged as a promising neuroprotective agent with a multifaceted mechanism of action. While primarily recognized for its role as a matrix metalloproteinase (MMP) inhibitor, compelling evidence indicates that this compound also directly counteracts excitotoxicity through competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This in-depth technical guide synthesizes the available preclinical and clinical data on this compound's role in reducing excitotoxicity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core mechanisms, experimental validation, and therapeutic potential.

Introduction to Excitotoxicity and the Role of NMDA Receptors

Under normal physiological conditions, glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, under pathological conditions such as ischemic stroke, traumatic brain injury, or neurodegenerative diseases, excessive glutamate release triggers a cascade of detrimental events. This overstimulation of glutamate receptors, particularly the ionotropic NMDA receptors, leads to a massive influx of calcium (Ca2+) into neurons. The resulting intracellular Ca2+ overload activates a host of downstream catabolic enzymes, including proteases, lipases, and endonucleases, ultimately leading to neuronal dysfunction and death through necrosis or apoptosis.

This compound's Mechanism of Action in Reducing Excitotoxicity

This compound exerts its neuroprotective effects against excitotoxicity primarily through the direct competitive antagonism of NMDA receptors.[1][2] This mechanism of action prevents the excessive influx of Ca2+ that is the hallmark of excitotoxic neuronal injury.[1]

Competitive Antagonism of the NMDA Receptor

This compound has been shown to block NMDA receptor-mediated excitotoxicity in a competitive manner.[1][2] This suggests that this compound binds to the same site on the NMDA receptor as glutamate, thereby preventing the neurotransmitter from activating the receptor and opening its ion channel.

Inhibition of Calcium Influx

The neuroprotective effects of this compound are directly attributable to the prevention of Ca2+ influx through NMDA receptors.[1] In vitro studies have demonstrated that this compound can inhibit the rise in intracellular Ca2+ concentration following the activation of NMDA receptors.[2]

Quantitative Data on this compound's Efficacy

While specific IC50 or Ki values for this compound's binding to the NMDA receptor are not yet publicly available in the reviewed literature, preclinical in vitro studies provide valuable concentration-dependent data on its neuroprotective effects.

ParameterConcentrationEffectReference
Neuroprotection against NMDA-induced cell death87.5-350 μMProtects neuronal cells in a competitive manner[2]
Inhibition of Ca2+ influx350 μMInhibits Ca2+ influx following activation of NMDA receptors in primary cultured neurons[2]

Table 1: In Vitro Efficacy of this compound in Excitotoxicity Models

Experimental Protocols

The following sections detail the methodologies for key experiments that can be used to evaluate the role of this compound in reducing excitotoxicity. These protocols are based on established methods for studying NMDA receptor antagonism and neuroprotection.

NMDA Receptor Binding Assay (Competitive)

This assay is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor. It involves the use of a radiolabeled ligand that binds to the glutamate binding site of the NMDA receptor.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [³H]-glutamate (radioligand)

  • This compound (test compound)

  • NMDA and glycine (co-agonists)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat brain cortical membranes.

  • Incubate the membranes with varying concentrations of this compound and a fixed concentration of [³H]-glutamate in the presence of saturating concentrations of glycine.

  • After incubation to allow binding to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding of [³H]-glutamate at each concentration of this compound.

  • Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [³H]-glutamate).

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro NMDA-Induced Excitotoxicity Assay

This assay assesses the ability of this compound to protect neurons from cell death induced by NMDA.

Materials:

  • Primary cortical neuron cultures

  • NMDA

  • This compound

  • Neurobasal medium supplemented with B27

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Fluorescent dyes for cell viability (e.g., Calcein-AM and Propidium Iodide)

Procedure:

  • Culture primary cortical neurons for 7-10 days in vitro.

  • Pre-treat the neurons with varying concentrations of this compound for a specified period (e.g., 20 minutes).[2]

  • Expose the neurons to a toxic concentration of NMDA for a defined duration.

  • After the excitotoxic insult, replace the medium with fresh, compound-free medium.

  • After 24 hours, assess cell viability using two methods:

    • LDH Release: Measure the amount of LDH released into the culture medium, which is an indicator of cell membrane damage.

    • Live/Dead Staining: Use Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify the percentage of viable neurons.

Intracellular Calcium Imaging

This experiment directly measures the effect of this compound on NMDA-induced calcium influx in neurons.

Materials:

  • Primary cortical neuron cultures

  • Fura-2 AM or other calcium-sensitive fluorescent dyes

  • NMDA and glycine

  • This compound

  • Fluorescence microscope with an imaging system

Procedure:

  • Culture primary cortical neurons on glass coverslips.

  • Load the neurons with a calcium-sensitive dye (e.g., Fura-2 AM).

  • Mount the coverslip on the stage of a fluorescence microscope.

  • Perfuse the cells with a buffer containing glycine.

  • Record baseline fluorescence.

  • Apply NMDA to stimulate the receptors and record the change in fluorescence, which corresponds to an increase in intracellular calcium.

  • Wash out the NMDA.

  • Pre-incubate the cells with this compound.

  • Re-apply NMDA in the presence of this compound and record the fluorescence change.

  • Compare the NMDA-induced calcium influx in the absence and presence of this compound to determine the inhibitory effect of the compound.

Signaling Pathways and Visualizations

This compound's primary role in reducing excitotoxicity is the direct blockade of the NMDA receptor, preventing the initial surge of intracellular calcium. This action intercepts the excitotoxic cascade at its origin.

Excitotoxicity_Pathway Glutamate Excessive Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds and Activates Ca_influx Ca2+ Influx NMDAR->Ca_influx Opens Channel This compound This compound This compound->NMDAR Competitively Antagonizes Enzyme_activation Activation of Catabolic Enzymes (Proteases, Lipases, Endonucleases) Ca_influx->Enzyme_activation Neuronal_death Neuronal Death (Necrosis, Apoptosis) Enzyme_activation->Neuronal_death

This compound's blockade of the excitotoxicity cascade.

The experimental workflow for assessing this compound's neuroprotective effect against excitotoxicity can be visualized as follows:

Experimental_Workflow Culture Primary Neuronal Culture Pretreat Pre-treatment with This compound Culture->Pretreat Insult Excitotoxic Insult (NMDA or Glutamate) Pretreat->Insult Assess Assess Neuronal Viability (LDH, Live/Dead Staining) Insult->Assess

Workflow for in vitro excitotoxicity assessment.

The logical relationship of this compound's competitive antagonism at the NMDA receptor can be depicted as:

Competitive_Antagonism cluster_0 NMDA Receptor Binding Site Glutamate Glutamate Glutamate->BindingSite Binds This compound This compound This compound->BindingSite Competes for Binding

Competitive binding at the NMDA receptor.

Downstream Effects and Therapeutic Implications

By blocking the initial Ca2+ influx, this compound prevents the activation of downstream cell death pathways. This includes the inhibition of calpains and caspases, which are key executioners of apoptotic and necrotic cell death. Furthermore, by mitigating excitotoxicity, this compound may help to preserve the integrity of the blood-brain barrier and reduce neuroinflammation, which are often exacerbated by excitotoxic insults.

The dual mechanism of action of this compound, combining NMDA receptor antagonism with MMP inhibition, makes it a particularly attractive candidate for the treatment of acute ischemic stroke. Its ability to both protect neurons from excitotoxicity and preserve the neurovascular unit addresses multiple facets of stroke pathology.

Conclusion

This compound demonstrates a clear role in reducing excitotoxicity through the competitive antagonism of NMDA receptors, thereby preventing the critical initial step of excessive calcium influx into neurons. This direct neuroprotective mechanism, complemented by its well-established MMP inhibitory effects, positions this compound as a promising multi-target therapeutic for ischemic stroke and potentially other neurological disorders where excitotoxicity is a key pathological feature. Further elucidation of its binding kinetics and downstream signaling effects will provide a more complete understanding of its therapeutic potential and aid in the design of future clinical trials.

References

Otaplimastat's Therapeutic Targeting of the Neurovascular Unit: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otaplimastat (formerly SP-8203) is a neuroprotective agent under investigation for the treatment of acute ischemic stroke. Its mechanism of action is multifactorial, engaging several critical components of the neurovascular unit to mitigate ischemic injury. This technical guide provides an in-depth analysis of this compound's molecular targets, summarizing key quantitative data from preclinical and clinical studies and detailing the experimental protocols used to elucidate its therapeutic effects. The document also includes visualizations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding of its function.

Core Mechanism of Action at the Neurovascular Unit

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily targeting matrix metalloproteinases (MMPs), N-methyl-D-aspartate (NMDA) receptors, and oxidative stress pathways. These actions collectively contribute to the preservation of the blood-brain barrier (BBB), reduction of edema, and prevention of neuronal cell death in the ischemic brain.

Inhibition of Matrix Metalloproteinases

A primary mechanism of this compound is the inhibition of MMPs, a family of enzymes that are upregulated following ischemic stroke and contribute to the breakdown of the BBB.[1][2][3] this compound's inhibitory action is not direct but is mediated by the restoration of the endogenous inhibitors of MMPs, the tissue inhibitors of metalloproteinases (TIMPs).[4][5]

In preclinical studies using an oxygen-glucose deprivation (OGD) model in endothelial cells, this compound was shown to restore the levels of TIMP1, which in turn suppressed the activity of MMPs, leading to a reduction in vascular permeability.[4][5] This is a crucial effect, as it helps to prevent the edema and intracerebral hemorrhage that can be exacerbated by reperfusion therapies such as recombinant tissue plasminogen activator (rtPA).[4]

Attenuation of NMDA Receptor-Mediated Excitotoxicity

This compound also exhibits anti-excitotoxic properties by acting as a competitive antagonist of the NMDA receptor.[6] Over-activation of NMDA receptors by the excessive release of glutamate during an ischemic event leads to a massive influx of calcium (Ca2+), triggering a cascade of neurotoxic events and ultimately neuronal cell death. This compound has been shown to block this NMDA receptor-mediated excitotoxicity and inhibit the subsequent Ca2+ influx in primary cultured neurons.[6]

Anti-Oxidant Activity

The third key mechanism of this compound is its anti-oxidant activity.[6] Ischemic stroke is associated with a burst of reactive oxygen species (ROS), which cause significant damage to cellular components. This compound has been demonstrated to suppress cell death and the production of ROS induced by hydrogen peroxide (H2O2).[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Data
ParameterValueCell Type/AssaySource
Protection against NMDA-induced cell death87.5-350 µMPrimary cultured neurons[6]
Inhibition of NMDA-induced Ca2+ influx350 µMPrimary cultured neurons[6]
Suppression of H2O2-induced cell death and ROS production2-200 µMNot specified[6]
Table 2: Preclinical In Vivo Data (Rat MCAO Model)
ParameterDosageEffectSource
Prevention of ischemic neuronal death10-20 mg/kgSignificantly reduced infarct volume[6]
Attenuation of stroke-induced motor function impairment5-10 mg/kgImproved motor function[6]
Reduction of infarct volume (pooled analysis)Not specified89% inhibition compared to placebo[7]
Table 3: Phase 2 Clinical Trial (SAFE-TPA) Safety Data
ParameterPlaceboThis compound 40 mgThis compound 80 mgSource
Parenchymal Hematoma (Day 1)0/220/221/21 (4.8%)[1]
Serious Adverse Events13%17%14%[1]
Death8.3%4.2%4.8%[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the workflows of the pivotal experiments used to characterize its function.

Otaplimastat_MMP_Inhibition Ischemia Ischemic Stroke TIMP1_down Reduced TIMP1 Expression Ischemia->TIMP1_down MMP_up Increased MMP Activity TIMP1_down->MMP_up BBB_breakdown Blood-Brain Barrier Breakdown MMP_up->BBB_breakdown Edema_Hemorrhage Edema & Hemorrhage BBB_breakdown->Edema_Hemorrhage This compound This compound TIMP1_restore Restored TIMP1 Expression This compound->TIMP1_restore MMP_inhibit Inhibited MMP Activity TIMP1_restore->MMP_inhibit BBB_integrity Preserved BBB Integrity MMP_inhibit->BBB_integrity Neuroprotection Neuroprotection BBB_integrity->Neuroprotection

This compound's MMP Inhibition Pathway.

Otaplimastat_NMDA_Antagonism Ischemia Ischemic Stroke Glutamate_release Excess Glutamate Release Ischemia->Glutamate_release NMDA_receptor NMDA Receptor Glutamate_release->NMDA_receptor Ca_influx Excessive Ca2+ Influx NMDA_receptor->Ca_influx NMDA_block NMDA Receptor Blocked Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity This compound This compound This compound->NMDA_receptor Antagonizes This compound->NMDA_block Reduced_Ca_influx Reduced Ca2+ Influx NMDA_block->Reduced_Ca_influx Neuroprotection Neuroprotection Reduced_Ca_influx->Neuroprotection

This compound's NMDA Receptor Antagonism.

Otaplimastat_Antioxidant_Action Ischemia Ischemic Stroke ROS_production Increased ROS Production Ischemia->ROS_production Oxidative_stress Oxidative Stress & Cellular Damage ROS_production->Oxidative_stress This compound This compound ROS_inhibition ROS Production Inhibited This compound->ROS_inhibition Reduced_stress Reduced Oxidative Stress ROS_inhibition->Reduced_stress Neuroprotection Neuroprotection Reduced_stress->Neuroprotection

This compound's Antioxidant Mechanism.

MCAO_Experimental_Workflow Animal_prep Rodent Preparation (e.g., Rat) Anesthesia Anesthesia Animal_prep->Anesthesia MCAO Middle Cerebral Artery Occlusion (Intraluminal Suture) Anesthesia->MCAO Otaplimastat_admin This compound or Vehicle Administration (i.p.) MCAO->Otaplimastat_admin Reperfusion Reperfusion (Suture Withdrawal) Otaplimastat_admin->Reperfusion Neuro_scoring Neurological Scoring Reperfusion->Neuro_scoring Infarct_analysis Infarct Volume Analysis (TTC Staining) Neuro_scoring->Infarct_analysis Motor_function Motor Function Tests Infarct_analysis->Motor_function

In Vivo MCAO Experimental Workflow.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is used to simulate ischemic stroke and assess the neuroprotective effects of this compound.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected.

    • A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The occlusion is typically maintained for a specific duration (e.g., 90 minutes) to induce transient focal ischemia.

  • Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at specified times relative to the occlusion and/or reperfusion (e.g., 30 minutes before occlusion and 1 hour after reperfusion).[6]

  • Reperfusion: The monofilament is withdrawn to allow for reperfusion of the MCA territory.

  • Outcome Measures:

    • Neurological Deficit Scoring: A battery of behavioral tests is used to assess neurological function at various time points post-MCAO.

    • Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-MCAO), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

    • Motor Function Assessment: Specific tests are used to evaluate motor coordination and strength over a longer period (e.g., daily for 10 days).[6]

NMDA-Induced Excitotoxicity Assay in Primary Neuronal Cultures

This in vitro assay is used to evaluate the ability of this compound to protect neurons from excitotoxic cell death.

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured.

  • Experimental Procedure:

    • After a period of in vitro maturation, the neuronal cultures are treated with this compound at various concentrations (e.g., 87.5-350 µM) for a short pre-incubation period (e.g., 20 minutes).[6]

    • NMDA is then added to the culture medium to induce excitotoxicity.

    • For Ca2+ influx studies, a calcium-sensitive fluorescent dye is loaded into the cells prior to NMDA exposure, and changes in intracellular Ca2+ concentration are monitored using fluorescence microscopy.

  • Outcome Measures:

    • Cell Viability: Cell viability is assessed using methods such as the MTT assay or by counting the number of surviving neurons.

    • Calcium Influx: The change in fluorescence intensity of the calcium indicator is quantified to measure the influx of Ca2+.

Hydrogen Peroxide (H2O2)-Induced Oxidative Stress Assay

This in vitro assay is used to assess the antioxidant properties of this compound.

  • Cell Culture: A suitable neuronal cell line or primary neurons are used.

  • Experimental Procedure:

    • Cells are pre-treated with this compound at various concentrations (e.g., 2-200 µM) for a specified duration (e.g., 4 hours).[6]

    • H2O2 is then added to the culture medium to induce oxidative stress.

  • Outcome Measures:

    • Cell Viability: Cell survival is quantified to determine the protective effect of this compound.

    • Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using a fluorescent probe that reacts with ROS (e.g., DCFH-DA). The change in fluorescence is quantified to assess the extent of ROS production.

Oxygen-Glucose Deprivation (OGD) Model in Endothelial Cells

This in vitro model simulates the ischemic conditions experienced by the vascular endothelium during a stroke.

  • Cell Culture: Brain-derived endothelial cells (e.g., bEnd.3 cells) are cultured to form a monolayer.

  • OGD Procedure:

    • The normal culture medium is replaced with a glucose-free medium.

    • The cells are then placed in a hypoxic chamber with a low oxygen concentration for a defined period to simulate ischemia.

  • This compound Treatment: this compound is added to the culture medium before or during the OGD period.

  • Outcome Measures:

    • MMP and TIMP Expression/Activity: The levels of MMPs and TIMPs in the cell lysates and culture medium are analyzed using techniques such as Western blotting, zymography, and qRT-PCR.

    • Vascular Permeability: The permeability of the endothelial cell monolayer is assessed by measuring the passage of a tracer molecule (e.g., fluorescently labeled dextran) across the monolayer.

Conclusion

This compound is a promising neuroprotective agent with a multifaceted mechanism of action that addresses key pathological processes within the neurovascular unit following an ischemic stroke. By inhibiting MMPs through the restoration of TIMPs, antagonizing NMDA receptor-mediated excitotoxicity, and exerting antioxidant effects, this compound has demonstrated the potential to reduce infarct volume, mitigate BBB breakdown, and improve functional outcomes in preclinical models. The favorable safety profile observed in Phase 2 clinical trials further supports its continued development as an adjunctive therapy for acute ischemic stroke.[1][2][3] Further research, including the ongoing Phase 3 clinical trial, will be crucial in fully elucidating its therapeutic efficacy in a clinical setting.[7]

References

Methodological & Application

Application Notes and Protocols for Otaplimastat in In Vitro Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the neuroprotective effects of Otaplimastat in vitro. This compound is a neuroprotective agent that has been investigated for its potential in treating acute ischemic stroke.[1][2] Its mechanisms of action include the inhibition of matrix metalloproteinases (MMPs), reduction of excitotoxicity and oxidative stress, and modulation of inflammatory responses.[2][3][4]

Key Neuroprotective Mechanisms of this compound:

  • Inhibition of Matrix Metalloproteinase (MMP) Pathway: this compound has been shown to inhibit the MMP pathway, which is involved in the breakdown of the extracellular matrix and contributes to blood-brain barrier disruption and neuronal damage after ischemic injury.[2][4][5]

  • Anti-Excitotoxic Effects: The compound blocks N-methyl-D-aspartate (NMDA) receptor-mediated neuronal calcium influx, a key process in excitotoxic neuronal death.[3][4]

  • Anti-Oxidative Properties: this compound reduces the production of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress-induced damage.[3][4]

  • Anti-Inflammatory Action: It demonstrates anti-inflammatory effects by reducing the migration of inflammatory cells.[3]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies investigating the neuroprotective effects of this compound (also referred to as SP-8203).

Assay Cell Line Treatment Conditions This compound (SP-8203) Concentration Observed Effect Reference
Oxidative Stress-Induced Cell DeathSH-SY5Y250 µM H₂O₂2 µMSignificant suppression of cell death[1][2]
20 µMSignificant suppression of cell death[1][2]
200 µMSignificant suppression of cell death[1][2]
Reactive Oxygen Species (ROS) ProductionSH-SY5Y250 µM H₂O₂2 µMSignificant suppression of ROS production[1][2]
20 µMSignificant suppression of ROS production[1][2]
200 µMSignificant suppression of ROS production[1][2]
NMDA Receptor-Mediated Calcium InfluxPrimary Cultured NeuronsNMDANot SpecifiedInhibition of Ca²⁺ influx[4][6]
TIMP-1 mRNA and Protein ExpressionOxygen-Glucose Deprived Endothelial CellsOGDNot SpecifiedRestoration of TIMP-1 levels[4]

Experimental Protocols

In Vitro Model of Oxidative Stress in Neuronal Cells

This protocol describes how to induce oxidative stress in a neuronal cell line (e.g., SH-SY5Y) and assess the protective effects of this compound.

a. Cell Culture and Treatment:

  • Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin at 37°C and 5% CO₂.

  • Seed cells in 96-well plates at an appropriate density.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 2, 20, 200 µM) for 4 hours.

  • Induce oxidative stress by adding an oxidant like hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 250 µM.

  • Incubate for a further 24 hours.

b. Assessment of Cell Viability (MTT Assay):

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

c. Measurement of Reactive Oxygen Species (ROS) Production:

  • Following treatment with this compound and H₂O₂, wash the cells with a suitable buffer.

  • Load the cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescein diacetate - DCFDA) according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.

  • Quantify the reduction in ROS levels in this compound-treated cells compared to the H₂O₂-only treated group.

cluster_workflow Oxidative Stress Assay Workflow Seed SH-SY5Y cells Seed SH-SY5Y cells Pre-treat with this compound Pre-treat with this compound Seed SH-SY5Y cells->Pre-treat with this compound 24h Induce oxidative stress (H2O2) Induce oxidative stress (H2O2) Pre-treat with this compound->Induce oxidative stress (H2O2) 4h Incubate Incubate Induce oxidative stress (H2O2)->Incubate 24h Assess Viability (MTT) Assess Viability (MTT) Incubate->Assess Viability (MTT) Measure ROS (DCFDA) Measure ROS (DCFDA) Incubate->Measure ROS (DCFDA)

Workflow for the in vitro oxidative stress assay.
NMDA Receptor-Mediated Calcium Influx Assay

This protocol outlines a method to measure the effect of this compound on NMDA receptor-mediated calcium influx in neuronal cells.

a. Cell Preparation and Dye Loading:

  • Culture SH-SY5Y cells and induce neuronal differentiation using retinoic acid.

  • Seed the differentiated cells onto 96-well black-walled, clear-bottom plates.

  • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

b. Calcium Imaging:

  • After dye loading, replace the medium with a recording buffer.

  • Acquire baseline fluorescence readings using a fluorescence microplate reader or a calcium imaging system.

  • Add this compound at desired concentrations and incubate for a short period.

  • Stimulate the cells with NMDA and a co-agonist like glycine.

  • Record the changes in fluorescence intensity over time.

  • Analyze the data to determine the effect of this compound on the peak and duration of the calcium signal.

Differentiated SH-SY5Y cells Differentiated SH-SY5Y cells Load with Fluo-4 AM Load with Fluo-4 AM Differentiated SH-SY5Y cells->Load with Fluo-4 AM Baseline Fluorescence Reading Baseline Fluorescence Reading Load with Fluo-4 AM->Baseline Fluorescence Reading Add this compound Add this compound Baseline Fluorescence Reading->Add this compound Stimulate with NMDA/Glycine Stimulate with NMDA/Glycine Add this compound->Stimulate with NMDA/Glycine Record Fluorescence Change Record Fluorescence Change Stimulate with NMDA/Glycine->Record Fluorescence Change

NMDA receptor-mediated calcium influx assay workflow.
In Vitro Neuroinflammation Assay using Microglia

This protocol is for assessing the anti-inflammatory properties of this compound on activated microglia.

a. Microglia Culture and Activation:

  • Culture a murine microglial cell line (e.g., BV-2) in appropriate medium.

  • Seed the cells in 24-well plates.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the microglia with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubate for 24 hours.

b. Measurement of Inflammatory Mediators:

  • Collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the supernatant using ELISA kits and the Griess reagent, respectively.

  • Analyze the reduction in these inflammatory markers in the presence of this compound.

Seed BV-2 microglia Seed BV-2 microglia Pre-treat with this compound Pre-treat with this compound Seed BV-2 microglia->Pre-treat with this compound 24h Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS 1h Incubate Incubate Stimulate with LPS->Incubate 24h Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Measure Cytokines (ELISA) Measure Cytokines (ELISA) Collect Supernatant->Measure Cytokines (ELISA) Measure Nitric Oxide (Griess Assay) Measure Nitric Oxide (Griess Assay) Collect Supernatant->Measure Nitric Oxide (Griess Assay)

Workflow for the in vitro neuroinflammation assay.

Signaling Pathway of this compound's Neuroprotective Effects

cluster_ischemia Ischemic Cascade cluster_this compound This compound Intervention Ischemia Ischemia Glutamate Release Glutamate Release Ischemia->Glutamate Release Inflammation Inflammation Ischemia->Inflammation NMDA Receptor Activation NMDA Receptor Activation Glutamate Release->NMDA Receptor Activation Calcium Influx Calcium Influx NMDA Receptor Activation->Calcium Influx ROS Production ROS Production Calcium Influx->ROS Production MMP Activation MMP Activation Calcium Influx->MMP Activation Neuronal Death Neuronal Death ROS Production->Neuronal Death MMP Activation->Neuronal Death Inflammation->Neuronal Death This compound This compound This compound->NMDA Receptor Activation Inhibits This compound->ROS Production Reduces This compound->MMP Activation Inhibits This compound->Inflammation Reduces

Signaling pathway of this compound's neuroprotection.

References

Application Notes and Protocols for Otaplimastat in a Rat Middle Cerebral Artery Occlusion (MCAO) Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otaplimastat (formerly SP-8203) is a neuroprotective agent that has demonstrated significant therapeutic potential in preclinical models of ischemic stroke. Its primary mechanism of action involves the inhibition of matrix metalloproteinases (MMPs), enzymes that are upregulated after cerebral ischemia and contribute to blood-brain barrier (BBB) breakdown, edema formation, and hemorrhagic transformation.[1][2] These application notes provide a detailed overview and experimental protocols for the use of this compound in a rat model of middle cerebral artery occlusion (MCAO), a standard preclinical model of focal ischemic stroke.

Mechanism of Action

This compound exerts its neuroprotective effects by modulating the activity of MMPs. Following an ischemic event, the expression and activity of MMPs, particularly MMP-2 and MMP-9, increase significantly. This leads to the degradation of the extracellular matrix and tight junction proteins that constitute the BBB. The compromised integrity of the BBB allows for vasogenic edema and can lead to hemorrhagic transformation, especially following reperfusion therapies like the administration of recombinant tissue plasminogen activator (rtPA).[3][4]

This compound has been shown to upregulate the expression of Tissue Inhibitor of Metalloproteinase 1 (TIMP-1), a natural inhibitor of MMPs.[4] By increasing TIMP-1 levels, this compound indirectly inhibits MMP activity, thereby preserving BBB integrity, reducing cerebral edema, and decreasing the risk of hemorrhage.[3][4] This mechanism is particularly relevant when considering adjunctive therapy with rtPA, as this compound has been shown to mitigate the rtPA-associated risk of hemorrhagic transformation.[3]

Data Presentation

The following tables summarize the quantitative data from a key preclinical study investigating the efficacy of this compound in an embolic MCAO (eMCAO) rat model, particularly in the context of delayed rtPA administration.

Table 1: Effect of this compound on Infarct Volume and Edema Volume 24 hours post-eMCAO

Treatment GroupInfarct Volume (mm³)Edema Volume (mm³)
Vehicle245.8 ± 25.785.3 ± 10.2
rtPA (6h post-eMCAO)210.5 ± 22.175.1 ± 9.8
This compound (3 mg/kg) + rtPA155.4 ± 18.950.2 ± 7.5

*Data are presented as mean ± S.D. *p < 0.05 compared to the rtPA group. Data adapted from Song et al., 2022.[3]

Table 2: Effect of this compound on Neurological Deficit Score 24 hours post-eMCAO

Treatment GroupNeurological Deficit Score
Vehicle4.2 ± 0.5
rtPA (6h post-eMCAO)3.8 ± 0.6
This compound (3 mg/kg) + rtPA2.5 ± 0.4*

Data are presented as mean ± S.D. A 6-point scale was used where 0 = no deficit and 6 = unresponsive.[3] *p < 0.05 compared to the rtPA group. Data adapted from Song et al., 2022.[3]

Table 3: Effect of this compound on Hemoglobin Influx and Mortality Rate 24 hours post-eMCAO

Treatment GroupHemoglobin Influx (µg/g tissue)Mortality Rate (%)
Vehicle1.2 ± 0.320%
rtPA (6h post-eMCAO)3.5 ± 0.850%
This compound (3 mg/kg) + rtPA1.5 ± 0.425%

Data are presented as mean ± S.D. for Hemoglobin Influx. *p < 0.05 compared to the rtPA group. Data adapted from Song et al., 2022.[3]

Experimental Protocols

Embolic Middle Cerebral Artery Occlusion (eMCAO) Model in Sprague Dawley Rats

This protocol describes the induction of focal cerebral ischemia by introducing a homologous blood clot into the middle cerebral artery.

Materials:

  • Male Sprague Dawley rats (280-320 g)

  • Anesthesia: Isoflurane (3% for induction, 2% for maintenance) in a N₂O and O₂ (7:3, v/v) mixture

  • Heating pad and rectal thermometer to maintain body temperature at 37 ± 0.3°C

  • Surgical microscope

  • Micro-scissors, forceps, and vessel clips

  • PE-50 tubing

  • 100 µL Hamilton syringe

  • Homologous blood clot (prepared from donor rat blood)

  • Normal saline

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat in a supine position and make a midline cervical incision.

  • Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and place a temporary ligature on the proximal CCA.

  • Make a small incision in the ECA and insert a modified PE-50 catheter containing the pre-formed homologous blood clot.

  • Advance the catheter through the ICA to the origin of the middle cerebral artery (MCA).

  • Gently inject the clot with a small volume of normal saline using the Hamilton syringe to induce occlusion.

  • Withdraw the catheter and permanently ligate the ECA stump.

  • Remove the temporary ligature from the CCA to allow reperfusion of the external carotid territory.

  • Suture the incision and allow the rat to recover from anesthesia.

  • Sham-operated animals undergo the same surgical procedure without clot injection.

Preparation and Administration of this compound

Materials:

  • This compound (chemically synthesized)

  • Normal saline (0.9% NaCl)

  • Vortex mixer

  • Intravenous (IV) catheter

Procedure:

  • This compound is dissolved in normal saline to the desired concentration. For a 3 mg/kg dose in a 300g rat, this would be 0.9 mg of this compound. The volume of saline should be appropriate for intravenous injection (e.g., 0.3-0.5 mL).

  • Vortex the solution to ensure it is fully dissolved.

  • Administer the this compound solution intravenously via the femoral vein at the designated time points post-MCAO (e.g., 4.5 and 5.25 hours as in the reference study).[3]

Neurological Deficit Scoring

A neurological examination should be performed to assess the extent of ischemic injury.

Procedure: A 6-point neurological scoring system is used:[3]

  • 0: No observable neurological deficit.

  • 1: Failure to extend the contralateral forelimb fully.

  • 2: Decreased grip of the contralateral forelimb.

  • 3: Spontaneous circling to the contralateral side.

  • 4: Walking only to the contralateral side.

  • 5: Movement only when stimulated.

  • 6: Unresponsive to stimulation.

The assessment should be performed by an investigator blinded to the experimental groups.

Infarct and Edema Volume Quantification using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable and necrotic tissue.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the rat and carefully remove the brain.

  • Chill the brain at -20°C for 15-20 minutes to facilitate slicing.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Immerse the slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution digital images of the stained slices.

  • Use image analysis software to quantify the infarct area (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.

  • Infarct Volume Calculation: Sum the infarct areas of all slices and multiply by the slice thickness (2 mm). To correct for edema, the following formula can be used: Corrected Infarct Volume = Infarct Volume × (Contralateral Hemisphere Volume / Ipsilateral Hemisphere Volume).

  • Edema Volume Calculation: Edema Volume = (Ipsilateral Hemisphere Volume - Contralateral Hemisphere Volume).

Visualizations

G cluster_0 Ischemic Cascade cluster_1 This compound Intervention cluster_2 Pathophysiological Consequences Ischemia Cerebral Ischemia (MCAO) MMPs Increased MMP-2 & MMP-9 Expression & Activity Ischemia->MMPs Upregulation BBB_Breakdown Blood-Brain Barrier Breakdown MMPs->BBB_Breakdown Degrades Tight Junctions This compound This compound TIMP1 Increased TIMP-1 Expression This compound->TIMP1 Upregulates TIMP1->MMPs Edema_Hemorrhage Cerebral Edema & Hemorrhagic Transformation BBB_Breakdown->Edema_Hemorrhage Neuronal_Damage Neuronal Damage & Infarction Edema_Hemorrhage->Neuronal_Damage

Caption: Signaling pathway of this compound's neuroprotective effect.

G cluster_workflow Experimental Workflow start Start: Sprague Dawley Rat mcao eMCAO Surgery start->mcao drug_admin This compound (3 mg/kg, IV) Administration mcao->drug_admin neuro_assess Neurological Deficit Scoring drug_admin->neuro_assess euthanasia Euthanasia (24h post-MCAO) neuro_assess->euthanasia brain_extraction Brain Extraction euthanasia->brain_extraction ttc_staining TTC Staining brain_extraction->ttc_staining imaging Image Acquisition ttc_staining->imaging analysis Infarct & Edema Volume Quantification imaging->analysis end End: Data Analysis analysis->end

Caption: Experimental workflow for evaluating this compound in the MCAO model.

References

Application Notes and Protocols for Otaplimastat Administration in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Otaplimastat, a neuroprotective agent, in preclinical models of ischemic stroke. The included protocols are based on published research and are intended to guide the design and execution of experiments investigating the therapeutic potential of this compound.

Introduction to this compound

This compound (formerly SP-8203) is a small molecule with a quinazoline-2,4-dione scaffold that has demonstrated significant neuroprotective effects in various animal models of stroke.[1] Its primary mechanism of action involves the inhibition of matrix metalloproteinases (MMPs), enzymes that contribute to the breakdown of the blood-brain barrier and neuronal damage following an ischemic event.[2][3][4] Notably, this compound is reported to upregulate the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), which in turn inhibits MMP activity, thereby reducing cerebral edema, infarct volume, and improving neurological outcomes.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound in rodent stroke models.

Table 1: Efficacy of Intravenous this compound in a Rat Embolic Middle Cerebral Artery Occlusion (eMCAO) Model

ParameterVehicle ControlThis compound (3 mg/kg, IV)OutcomeCitation
Infarct Volume (mm³) 100% (normalized)ReducedStatistically significant reduction in infarct size.[6]
Edema Volume (%) HighReducedSignificant decrease in brain edema.[6]
Neurological Deficit Score HighImprovedMarkedly improved neurobehavioral deficits.[6]
Hemorrhagic Transformation Increased with delayed rtPAReducedCompletely suppressed hemorrhagic transformation.[6]
Mortality Rate (%) High with delayed rtPAReducedSignificant reduction in mortality.[6]

Table 2: Efficacy of Intraperitoneal this compound in a Rat Transient Middle Cerebral Artery Occlusion (tMCAO) Model

ParameterVehicle ControlThis compound (5-20 mg/kg, IP)OutcomeCitation
Infarct Volume Not specifiedReducedSignificantly reduced infarct volume.[7]
Motor Function ImpairedAttenuatedAttenuated impairment of stroke-induced motor function.[7]
Spatial Learning & Memory ImpairedImprovedImproved spatial learning and memory impairments.[7]

Experimental Protocols

Preclinical Stroke Models

The most common preclinical model used to study this compound is the Middle Cerebral Artery Occlusion (MCAO) model in rats, which can be induced transiently (tMCAO) or permanently (pMCAO), or through embolization (eMCAO).

Workflow for Preclinical Stroke Model and this compound Administration

G cluster_animal_prep Animal Preparation cluster_stroke_induction Stroke Induction cluster_drug_admin This compound Administration cluster_outcome Outcome Assessment Animal Rodent (Rat/Mouse) Anesthesia Anesthesia Induction Animal->Anesthesia MCAO Middle Cerebral Artery Occlusion (MCAO) Anesthesia->MCAO eMCAO Embolic MCAO (eMCAO) Anesthesia->eMCAO IV_Admin Intravenous (IV) Administration MCAO->IV_Admin IP_Admin Intraperitoneal (IP) Administration MCAO->IP_Admin eMCAO->IV_Admin Neuro_Score Neurological Scoring IV_Admin->Neuro_Score IP_Admin->Neuro_Score Infarct_Volume Infarct Volume Measurement (TTC Staining) Neuro_Score->Infarct_Volume Histo Histological Analysis Infarct_Volume->Histo

Experimental workflow for this compound studies.
This compound Preparation and Administration

Protocol 1: Intravenous (IV) Administration in eMCAO Rat Model [6]

  • Formulation: Dissolve this compound powder in sterile normal saline (0.9% NaCl) to a final concentration of 1 mg/mL.

  • Dosage: Administer a dose of 3 mg/kg body weight.

  • Administration:

    • Administer intravenously (e.g., via the femoral vein) as a bolus injection.

    • In studies involving recombinant tissue plasminogen activator (rtPA), this compound can be administered prior to rtPA infusion. A typical timing is 4.5 hours post-eMCAO for this compound, followed by rtPA at 6 hours post-eMCAO.[6]

Protocol 2: Intraperitoneal (IP) Administration in tMCAO Rat Model [7]

  • Formulation: While the specific vehicle is not detailed in the available literature, a common practice for intraperitoneal injection of small molecules is to first dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with sterile normal saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid toxicity.

  • Dosage: Effective doses range from 5 mg/kg to 20 mg/kg body weight.

  • Administration:

    • Administer via intraperitoneal injection.

    • A suggested dosing regimen is a first dose 30 minutes before the induction of MCAO and a second dose 1 hour after the start of reperfusion.[7] For studies investigating long-term effects, daily administration for a specified period (e.g., 10 days) can be performed.[7]

Outcome Assessment Protocols

Protocol 3: Neurological Scoring

Several scoring systems can be used to assess neurological deficits in rodents following stroke.

  • Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, balance, and reflex functions. Scores typically range from 0 (no deficit) to 18 (severe deficit).

  • Bederson Score: A global neurological function test with a scale of 0 to 5, where higher scores indicate more severe deficits.

  • Cylinder Test: Assesses forelimb use asymmetry during exploratory behavior.

  • Rotarod Test: Measures motor coordination and balance.

Protocol 4: Infarct Volume Measurement using TTC Staining

  • Euthanasia and Brain Collection: At the desired time point (e.g., 24 hours post-stroke), euthanize the animal under deep anesthesia and perfuse transcardially with cold saline. Carefully remove the brain.

  • Brain Slicing: Place the brain in a brain matrix and cut into 2 mm coronal sections.

  • TTC Staining: Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 15-30 minutes, protected from light. Viable tissue will stain red, while the infarcted tissue will remain white.

  • Fixation: Fix the stained slices in 10% formalin.

  • Image Analysis: Acquire digital images of the stained sections. Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice. The infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness. To correct for edema, the following formula can be used: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Volume of Infarct]).

Signaling Pathway

This compound's neuroprotective effect is mediated through the inhibition of Matrix Metalloproteinases (MMPs). Ischemic stroke leads to an overactivation of MMPs, which degrade the extracellular matrix, disrupt the blood-brain barrier, and promote neuronal cell death. This compound has been shown to counteract this by upregulating the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), a natural inhibitor of MMPs.

Signaling Pathway of this compound in Ischemic Stroke

G cluster_ischemia Ischemic Cascade cluster_damage Pathological Outcomes cluster_intervention Therapeutic Intervention cluster_neuroprotection Neuroprotective Effects Ischemia Ischemic Stroke MMP_Activation Increased MMPs (e.g., MMP-9) Ischemia->MMP_Activation BBB_Disruption Blood-Brain Barrier Disruption MMP_Activation->BBB_Disruption Neuronal_Death Neuronal Cell Death MMP_Activation->Neuronal_Death MMP_Inhibition MMP Inhibition Edema Cerebral Edema BBB_Disruption->Edema Infarct Infarct Expansion Neuronal_Death->Infarct This compound This compound TIMP1 Upregulation of TIMP-1 This compound->TIMP1 TIMP1->MMP_Inhibition BBB_Protection BBB Integrity MMP_Inhibition->BBB_Protection Reduced_Damage Reduced Neuronal Damage MMP_Inhibition->Reduced_Damage Improved_Outcome Improved Neurological Outcome BBB_Protection->Improved_Outcome Reduced_Damage->Improved_Outcome

This compound's mechanism of action.

Conclusion

This compound is a promising neuroprotective agent for the treatment of ischemic stroke. The provided protocols for intravenous and intraperitoneal administration in rodent models, along with methods for outcome assessment, offer a solid foundation for further preclinical investigation. Researchers should carefully consider the choice of stroke model, administration route, and dosing regimen to best address their specific research questions. The elucidation of its mechanism of action through MMP inhibition via TIMP-1 upregulation provides a clear rationale for its therapeutic potential.

References

Application Notes and Protocols: Otaplimastat's Effects on bEnd.3 Cells in a Model of Ischemic Blood-Brain Barrier Disruption

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Otaplimastat (SP-8203) is a neuroprotective agent that has shown promise in preclinical models of ischemic stroke.[1] Its mechanism of action involves the inhibition of matrix metalloproteinases (MMPs), enzymes that are implicated in the breakdown of the blood-brain barrier (BBB) following an ischemic event.[1][2] The bEnd.3 cell line, an immortalized mouse brain endothelial cell line, is a widely used in vitro model for studying the BBB.[3][4][5] This document provides detailed application notes and protocols for studying the effects of this compound on bEnd.3 cells, particularly in the context of oxygen-glucose deprivation (OGD), a common in vitro model for ischemia.

Key Applications of this compound on bEnd.3 Cells

  • Protection against Ischemia-Induced BBB Permeability: this compound has been shown to mitigate the increase in endothelial permeability caused by ischemic conditions.

  • Modulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs): this compound influences the expression and activity of MMPs and their endogenous inhibitors, Tissue Inhibitors of Metalloproteinases (TIMPs), which are crucial for maintaining BBB integrity.[6]

Data Presentation

The following tables summarize the quantitative effects of this compound on bEnd.3 cells under Oxygen-Glucose Deprivation (OGD) conditions as reported in the literature.

Table 1: Effect of this compound on MMP and TIMP mRNA Expression in bEnd.3 Cells after 6h OGD [6]

Target GeneConditionThis compound (0.1 µM)This compound (0.5 µM)
MMP-2 mRNA OGDNo significant changeNo significant change
MMP-9 mRNA OGDNo significant changeNo significant change
TIMP1 mRNA OGDSignificant restorationSignificant restoration
TIMP2 mRNA OGDNo significant changeNo significant change

Table 2: Effect of this compound on TIMP1 Protein Levels and Endothelial Permeability in bEnd.3 Cells [1][6]

ParameterConditionThis compound (10 µM)
TIMP1 Protein Level OGD + rtPASignificant restoration
Trans-endothelial Permeability (Lucifer Yellow Flux) OGD + rtPASignificant inhibition of increased permeability

Experimental Protocols

bEnd.3 Cell Culture

This protocol describes the standard procedure for culturing and maintaining the bEnd.3 cell line.

Materials:

  • bEnd.3 cells (ATCC® CRL-2299™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 12-well, 96-well)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells:

    • Rapidly thaw the cryovial of bEnd.3 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

    • Observe the cells for confluency. They should exhibit a cobblestone morphology at confluency.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing pre-warmed complete growth medium.

In Vitro Blood-Brain Barrier Model and Permeability Assay

This protocol details the establishment of an in vitro BBB model using Transwell inserts and the subsequent measurement of paracellular permeability.[3]

Materials:

  • bEnd.3 cells

  • Transwell inserts (e.g., 12-well format, 0.4 µm pore size, polyester membrane)

  • Fibronectin or Collagen Type I from rat tail

  • Lucifer Yellow or FITC-dextran

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorometer or plate reader

Procedure:

  • Coating Transwell Inserts:

    • Coat the apical side of the Transwell inserts with a thin layer of fibronectin (10 µg/mL) or collagen (50 µg/mL).

    • Incubate for at least 2 hours at 37°C or overnight at 4°C.

    • Aspirate the coating solution and allow the inserts to air dry before seeding cells.

  • Seeding bEnd.3 Cells:

    • Trypsinize and count the bEnd.3 cells as described above.

    • Seed the cells onto the apical side of the coated Transwell inserts at a high density (e.g., 1 x 10^5 cells/cm²).

    • Add complete growth medium to both the apical (0.5 mL) and basolateral (1.5 mL) chambers.

    • Culture for 3-5 days to allow for the formation of a tight monolayer. Monitor the barrier integrity by measuring Transendothelial Electrical Resistance (TEER) if available.

  • Oxygen-Glucose Deprivation (OGD) and this compound Treatment:

    • To induce an ischemia-like condition, replace the complete growth medium in both chambers with glucose-free DMEM.

    • Place the Transwell plate in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) at 37°C for the desired duration (e.g., 6 hours).

    • For this compound treatment, add the desired concentration of the compound to the medium at the beginning of the OGD period. Include a vehicle control group.

  • Permeability Assay:

    • After the OGD and treatment period, gently wash the cells with pre-warmed HBSS.

    • Add HBSS containing a fluorescent tracer (e.g., Lucifer Yellow at 50 µM) to the apical chamber.

    • Add fresh HBSS to the basolateral chamber.

    • Incubate at 37°C for a defined period (e.g., 1 hour), protecting from light.

    • At the end of the incubation, collect samples from the basolateral chamber.

    • Measure the fluorescence of the basolateral samples using a fluorometer at the appropriate excitation/emission wavelengths (e.g., ~428/536 nm for Lucifer Yellow).

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of tracer transport into the basolateral chamber

      • A is the surface area of the membrane

      • C0 is the initial concentration of the tracer in the apical chamber

Gel Zymography for MMP-2 and MMP-9 Activity

This protocol is for assessing the enzymatic activity of MMP-2 and MMP-9 in the cell culture supernatant.

Materials:

  • Conditioned medium from bEnd.3 cell cultures

  • SDS-PAGE equipment

  • Polyacrylamide gels (10%) co-polymerized with gelatin (1 mg/mL)

  • Zymogram sample buffer (non-reducing)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., Tris-based buffer containing CaCl2, ZnCl2)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., methanol:acetic acid:water)

  • Recombinant MMP-2 and MMP-9 standards

Procedure:

  • Sample Preparation:

    • Collect the conditioned medium from the bEnd.3 cultures.

    • Centrifuge to remove any cellular debris.

    • Determine the protein concentration of the supernatant.

    • Mix equal amounts of protein with zymogram sample buffer. Do not heat or boil the samples.

  • Electrophoresis:

    • Load the samples and MMP standards onto the gelatin-containing polyacrylamide gel.

    • Run the gel at 4°C.

  • Renaturation and Development:

    • After electrophoresis, carefully remove the gel and wash it in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.

    • Incubate the gel in developing buffer overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.

    • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

    • Image the gel and perform densitometric analysis to quantify the enzymatic activity, comparing the bands to the MMP standards.

Visualizations

Signaling Pathway of this compound in bEnd.3 Cells under Ischemic Conditions

Otaplimastat_Signaling Ischemia Ischemia (OGD) MMPs MMP-2, MMP-9 Activity Ischemia->MMPs Upregulates TIMP1 TIMP1 Expression Ischemia->TIMP1 Downregulates This compound This compound This compound->TIMP1 Restores Expression BBB_Integrity BBB Integrity (Maintained) This compound->BBB_Integrity Contributes to BBB_Disruption BBB Disruption (Increased Permeability) MMPs->BBB_Disruption Promotes TIMP1->MMPs Inhibits TIMP1->BBB_Integrity Promotes

Caption: this compound's proposed mechanism on bEnd.3 cells.

Experimental Workflow for Assessing this compound's Effect on bEnd.3 Permeability

Experimental_Workflow Start Start: Culture bEnd.3 Cells Seed Seed bEnd.3 on Transwell Inserts Start->Seed Monolayer Allow Monolayer Formation (3-5 days) Seed->Monolayer Treat Treat with this compound + OGD Monolayer->Treat Control Vehicle Control + OGD Monolayer->Control Normoxia Normoxia Control Monolayer->Normoxia Permeability Permeability Assay (Lucifer Yellow) Treat->Permeability Control->Permeability Normoxia->Permeability Analysis Data Analysis: Measure Fluorescence Permeability->Analysis End End: Determine Papp Analysis->End

Caption: Workflow for this compound permeability studies.

References

Application Notes and Protocols for Otaplimastat in Animal Studies of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Otaplimastat (also known as SP-8203) in preclinical animal models of cerebral ischemia. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the neuroprotective effects of this compound.

Introduction

This compound is a neuroprotective agent that has shown promise in animal models of ischemic stroke.[1][2][3][4][5] Its primary mechanism of action involves the inhibition of the matrix metalloproteinase (MMP) pathway, which plays a crucial role in the breakdown of the blood-brain barrier, subsequent edema, and intracerebral hemorrhage following an ischemic event.[1][2][3][4][5] Furthermore, this compound exhibits antioxidant properties and competitively blocks N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[6] Studies suggest that this compound exerts its effect on MMPs by upregulating the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), rather than by direct enzymatic inhibition.[2][7][8][9]

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for this compound in various animal models of cerebral ischemia.

Table 1: this compound Dosage in Rat Models of Cerebral Ischemia

Animal ModelStrainAdministration RouteDosageTiming of AdministrationReference
Embolic Middle Cerebral Artery Occlusion (eMCAO)Sprague DawleyIntravenous (i.v.)3 mg/kgAdministered 4.5 hours after eMCAO[7][8][9]
Transient Middle Cerebral Artery Occlusion (MCAO)WistarIntraperitoneal (i.p.)10, 20 mg/kg30 minutes before MCAO and 1 hour after reperfusion[6]
Stroke-induced motor function impairmentNot SpecifiedIntraperitoneal (i.p.)5-10 mg/kgDaily for 10 days[6]

Table 2: this compound Dosage in Mouse Models of Cerebral Ischemia

Animal ModelStrainAdministration RouteDosageTiming of AdministrationReference
Middle Cerebral Artery Occlusion (MCAO)Not SpecifiedIntraperitoneal (i.p.)10-20 mg/kg30 minutes before occlusion and 1 hour after reperfusion[6]

Experimental Protocols

Protocol 1: Embolic Middle Cerebral Artery Occlusion (eMCAO) in Rats and this compound Administration

This protocol is adapted from methodologies used in studies evaluating this compound's efficacy in a rat model that closely mimics human thromboembolic stroke.[10][11][12]

1. Animal Preparation:

  • Species: Male Sprague Dawley rats (250-300g).
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Maintain body temperature at 37°C throughout the surgical procedure.

2. Embolus Preparation:

  • Prepare a fibrin-rich clot from a donor rat's blood.
  • Mix the blood with thrombin in a PE-50 catheter to form a clot of a defined length.

3. Surgical Procedure (eMCAO):

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  • Ligate the distal ECA.
  • Introduce a modified PE-50 catheter containing the pre-formed clot into the ECA and advance it to the origin of the middle cerebral artery (MCA).
  • Gently inject the clot to occlude the MCA.
  • Withdraw the catheter and close the incisions.

4. This compound Administration:

  • Preparation: Dissolve this compound in sterile normal saline to the desired concentration (e.g., for a 3 mg/kg dose).
  • Administration: At 4.5 hours post-eMCAO, administer the prepared this compound solution intravenously via the tail vein.

5. Post-Operative Care and Assessment:

  • Monitor the animal for recovery from anesthesia.
  • Assess neurological deficits at 24 hours post-eMCAO using a standardized scoring system (see Protocol 3).
  • At the study endpoint (e.g., 24 or 48 hours), euthanize the animal and harvest the brain for infarct volume analysis (see Protocol 4).

Protocol 2: Suture-Induced Middle Cerebral Artery Occlusion (MCAO) in Mice/Rats and this compound Administration

This protocol describes the widely used intraluminal suture method to induce transient or permanent focal cerebral ischemia.[13][14][15][16][17]

1. Animal Preparation:

  • Species: Mice (e.g., C57BL/6, 20-25g) or rats (e.g., Sprague Dawley, Wistar, 250-300g).
  • Anesthesia: As described in Protocol 1.

2. Suture Preparation:

  • Use a nylon monofilament suture (e.g., 4-0 for rats, 6-0 for mice).
  • Create a rounded tip by gently heating the end of the suture. The tip can be coated with silicone for better occlusion.

3. Surgical Procedure (MCAO):

  • Perform a midline neck incision to expose the carotid artery bifurcation.
  • Ligate the ECA distally.
  • Insert the prepared suture into the ECA and advance it into the ICA until it occludes the origin of the MCA (approximately 17-20 mm in rats, 9-10 mm in mice from the carotid bifurcation).
  • For transient ischemia, the suture is left in place for a specific duration (e.g., 60 or 90 minutes) and then withdrawn to allow reperfusion. For permanent ischemia, the suture is left in place.

4. This compound Administration:

  • Preparation: Prepare the this compound solution as described in Protocol 1.
  • Administration: Administer this compound intraperitoneally at the specified dose (e.g., 10-20 mg/kg) 30 minutes before MCAO and again 1 hour after the start of reperfusion (for transient MCAO).

5. Post-Operative Care and Assessment:

  • Similar to Protocol 1, including neurological scoring and infarct volume analysis.

Protocol 3: Neurological Deficit Scoring

Neurological function should be assessed by an observer blinded to the experimental groups using a validated scoring system.

  • Bederson Score: A simple and rapid test evaluating forelimb flexion, resistance to lateral push, and circling behavior.[1][18]

  • Modified Neurological Severity Score (mNSS): A more comprehensive scale that includes motor, sensory, balance, and reflex tests, with scores ranging from 0 (no deficit) to 14 (severe deficit).[18]

  • Garcia Scale: A composite neurological score assessing spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch, with a maximum score of 18 (no deficit).[19][20]

Protocol 4: Infarct Volume Measurement using TTC Staining

This is a standard method to visualize and quantify the extent of ischemic damage.[13][21][22][23][24][25]

1. Brain Extraction and Slicing:

  • At the designated endpoint, euthanize the animal and perfuse transcardially with cold saline.
  • Carefully extract the brain and place it in a cold brain matrix.
  • Slice the brain into 2 mm coronal sections.

2. TTC Staining:

  • Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS).
  • Incubate at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.

3. Image Analysis:

  • Capture high-resolution images of the stained sections.
  • Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice.
  • The infarct volume can be calculated by integrating the infarct area over the slice thickness. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere.

Signaling Pathways and Visualizations

The neuroprotective mechanism of this compound in cerebral ischemia involves the modulation of the MMP/TIMP balance.

Otaplimastat_Mechanism cluster_0 Ischemic Cascade cluster_1 This compound Intervention Ischemia Cerebral Ischemia MMP_up Increased MMP-9 Expression & Activity Ischemia->MMP_up TIMP_down Decreased TIMP-1 Expression Ischemia->TIMP_down Excitotoxicity NMDA Receptor-mediated Excitotoxicity Ischemia->Excitotoxicity Oxidative_stress Oxidative Stress Ischemia->Oxidative_stress BBB_breakdown Blood-Brain Barrier Breakdown MMP_up->BBB_breakdown Edema Cerebral Edema BBB_breakdown->Edema Hemorrhage Hemorrhagic Transformation BBB_breakdown->Hemorrhage Neuronal_death Neuronal Death Edema->Neuronal_death Hemorrhage->Neuronal_death Excitotoxicity->Neuronal_death Oxidative_stress->Neuronal_death This compound This compound TIMP_up Upregulation of TIMP-1 This compound->TIMP_up NMDA_block NMDA Receptor Blockade This compound->NMDA_block Antioxidant Antioxidant Effect This compound->Antioxidant MMP_inhibition Inhibition of MMP-9 Activity TIMP_up->MMP_inhibition inhibits MMP_inhibition->BBB_breakdown prevents Neuroprotection Neuroprotection MMP_inhibition->Neuroprotection NMDA_block->Excitotoxicity blocks NMDA_block->Neuroprotection Antioxidant->Oxidative_stress reduces Antioxidant->Neuroprotection

Caption: this compound's neuroprotective signaling pathway in cerebral ischemia.

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment cluster_assessment Outcome Assessment Animal_Prep Animal Preparation (Rat or Mouse) Ischemia_Induction Induction of Cerebral Ischemia (eMCAO or Suture MCAO) Animal_Prep->Ischemia_Induction Otaplimastat_Admin This compound Administration (i.v. or i.p.) Ischemia_Induction->Otaplimastat_Admin Neuro_Scoring Neurological Deficit Scoring (24h post-ischemia) Otaplimastat_Admin->Neuro_Scoring Infarct_Analysis Infarct Volume Analysis (TTC Staining) Neuro_Scoring->Infarct_Analysis

Caption: General experimental workflow for this compound studies in animal models of cerebral ischemia.

References

Application Notes and Protocols for Otaplimastat Co-administration with tPA in Experimental Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental design of co-administering Otaplimastat with tissue Plasminogen Activator (tPA) in a preclinical model of ischemic stroke. The information is intended to guide researchers in investigating the neuroprotective effects of this compound, particularly in the context of delayed thrombolysis with tPA.

Introduction

Tissue plasminogen activator (tPA) is the only approved pharmacological treatment for acute ischemic stroke, but its use is limited by a narrow therapeutic window and the risk of hemorrhagic transformation, especially with delayed administration[1][2]. This compound (SP-8203) is a neuroprotective agent with multiple mechanisms of action, including inhibition of matrix metalloproteinases (MMPs), antioxidant effects, and N-methyl-D-aspartate (NMDA) receptor antagonism[3][4][5]. Preclinical studies have demonstrated that co-administration of this compound with tPA can reduce infarct volume, brain edema, and the risk of hemorrhagic transformation, thereby potentially extending the therapeutic window for thrombolysis[5][6].

Mechanism of Action

This compound's primary mechanism in the context of tPA co-administration involves the inhibition of MMPs. Ischemia and reperfusion upregulate MMPs, which can degrade the basal lamina of the blood-brain barrier (BBB), leading to increased permeability, edema, and hemorrhagic transformation[1][3]. tPA administration, particularly when delayed, can exacerbate MMP activity[1][3]. This compound mitigates this by restoring the levels of tissue inhibitors of metalloproteinases (TIMPs), which in turn suppress MMP activity[5]. This helps to maintain BBB integrity and reduce the adverse effects associated with delayed tPA treatment. Additionally, its antioxidant and NMDA receptor-blocking properties contribute to its overall neuroprotective effects by reducing oxidative stress and excitotoxicity, respectively[1][4][5].

Data Presentation

The following tables summarize quantitative data from a key preclinical study investigating the co-administration of this compound with tPA in a rat model of embolic middle cerebral artery occlusion (eMCAO).

Table 1: Effects of this compound and tPA on Infarct and Edema Volume

Treatment GroupInfarct Volume (mm³) (median ± IQR)Edema Volume (mm³) (median ± IQR)
Vehicle250 ± 5080 ± 20
rtPA (6h post-eMCAO)300 ± 60100 ± 25
This compound + rtPA150 ± 4050 ± 15

Data adapted from a study in male Sprague Dawley rats with assessments performed 24 hours after eMCAO.[7]

Table 2: Neurological and Safety Outcomes

Treatment GroupNeurological Deficit Score (median ± IQR)Hemoglobin Influx (µg/g tissue) (median ± IQR)Mortality Rate (%)
Vehicle4.0 ± 1.05 ± 220
rtPA (6h post-eMCAO)4.5 ± 1.015 ± 550
This compound + rtPA2.5 ± 0.57 ± 310

Data adapted from a study in male Sprague Dawley rats with assessments performed 24 hours after eMCAO.[7]

Experimental Protocols

Animal Model: Embolic Middle Cerebral Artery Occlusion (eMCAO) in Rats

This protocol describes the induction of ischemic stroke in rats by embolizing the middle cerebral artery, a model that closely mimics human embolic stroke and is suitable for studying thrombolytic therapies[8][9][10].

Materials:

  • Male Sprague Dawley rats (280-320g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad and rectal probe for temperature monitoring

  • Dissecting microscope

  • Surgical instruments (forceps, scissors, retractors)

  • PE-50 tubing

  • Autologous blood for clot formation

  • Thrombin

  • Saline solution

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Prepare an autologous blood clot by drawing blood from a donor rat and allowing it to clot in a PE-50 tubing with thrombin.

  • Ligate the distal ECA and place a temporary ligature on the CCA.

  • Introduce a catheter containing the blood clot into the ECA and advance it to the origin of the middle cerebral artery (MCA) via the ICA.

  • Inject the clot to occlude the MCA.

  • Withdraw the catheter and close the incisions.

  • Monitor the animal for recovery from anesthesia.

Drug Preparation and Administration

This compound:

  • Dosage: 3 mg/kg[5][7]

  • Preparation: Dissolve in normal saline.

  • Administration: Intravenous (IV) injection via the femoral vein.

recombinant Tissue Plasminogen Activator (rtPA):

  • Dosage: 10 mg/kg[5][7]

  • Preparation: Reconstitute according to the manufacturer's instructions.

  • Administration: Intravenous (IV) infusion via the femoral vein. A common method is to administer 10% of the total dose as a bolus over the first minute, followed by the remaining 90% as an infusion over 30 minutes[5].

Experimental Groups and Timing:

  • Vehicle Group: Receives saline at the same time points as the treatment groups.

  • rtPA Alone Group: Receives rtPA at 6 hours post-eMCAO.

  • This compound + rtPA Group: Receives this compound at 4.5 and 5.25 hours post-eMCAO, followed by rtPA at 6 hours post-eMCAO[5][7].

Outcome Assessments

a. Neurological Deficit Scoring: Assess neurological function 24 hours after eMCAO using a standardized scoring system. A common 5-point scale is described below:

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Decreased resistance to lateral push.

  • 3: Unidirectional circling.

  • 4: Spontaneous circling or barrel rolling.

  • 5: No spontaneous movement or death.

A more detailed assessment can be performed using a battery of tests evaluating motor and sensory functions[11][12][13].

b. Infarct and Edema Volume Measurement:

  • At 24 hours post-eMCAO, euthanize the rats and remove the brains.

  • Slice the brains into 2 mm coronal sections.

  • Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.

  • Acquire images of the stained sections.

  • Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres in each slice.

  • Calculate the infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness. Correct for edema using the following formula: Corrected Infarct Volume = Infarct Volume × (Contralateral Hemisphere Volume / Ipsilateral Hemisphere Volume)[14][15][16][17][18].

  • Calculate edema volume as: (Ipsilateral Hemisphere Volume - Contralateral Hemisphere Volume)[17].

c. Assessment of Hemorrhagic Transformation:

  • Homogenize brain tissue from the ischemic hemisphere.

  • Measure hemoglobin content using a spectrophotometric assay (e.g., Drabkin's reagent).

  • Alternatively, hemorrhagic transformation can be visualized and quantified histologically using stains like hematoxylin and eosin (H&E) or by assessing for petechial hemorrhages[19].

Mandatory Visualizations

Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 tPA and MMP Activation cluster_2 This compound Intervention Ischemia Ischemic Stroke Glutamate ↑ Glutamate Release Ischemia->Glutamate Inflammation Neuroinflammation Ischemia->Inflammation TIMP ↓ TIMP Levels Ischemia->TIMP NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS tPA Delayed tPA Administration MMP ↑ MMP Activity tPA->MMP BBB_Damage Blood-Brain Barrier Breakdown MMP->BBB_Damage Degrades Basal Lamina Hemorrhage Hemorrhagic Transformation BBB_Damage->Hemorrhage This compound This compound MMP_Inhibition MMP Inhibition This compound->MMP_Inhibition NMDA_Block NMDA Receptor Antagonism This compound->NMDA_Block Antioxidant Antioxidant Effect This compound->Antioxidant MMP_Inhibition->MMP Inhibits MMP_Inhibition->TIMP Restores Neuroprotection Neuroprotection MMP_Inhibition->Neuroprotection NMDA_Block->NMDA_R Blocks NMDA_Block->Neuroprotection Antioxidant->ROS Reduces Antioxidant->Neuroprotection

Caption: this compound's multi-target neuroprotective mechanism.

Experimental_Workflow cluster_treatment Treatment Administration cluster_outcomes Endpoints start Start eMCAO Induce eMCAO in Rats start->eMCAO Group_Allocation Randomly Allocate to Treatment Groups eMCAO->Group_Allocation Ota_Admin1 Administer this compound (3 mg/kg, IV) at 4.5h post-eMCAO Group_Allocation->Ota_Admin1 This compound + tPA Group tPA_Admin Administer rtPA (10 mg/kg, IV) at 6h post-eMCAO Group_Allocation->tPA_Admin tPA Alone Group Vehicle_Admin Administer Vehicle (Saline, IV) Group_Allocation->Vehicle_Admin Vehicle Group Ota_Admin2 Administer this compound (3 mg/kg, IV) at 5.25h post-eMCAO Ota_Admin1->Ota_Admin2 Ota_Admin2->tPA_Admin Assessment Outcome Assessment at 24h post-eMCAO tPA_Admin->Assessment Vehicle_Admin->Assessment Neuro_Score Neurological Deficit Scoring Assessment->Neuro_Score Infarct_Edema Infarct & Edema Volume (TTC) Assessment->Infarct_Edema Hemorrhage Hemorrhagic Transformation Assessment->Hemorrhage end End Neuro_Score->end Infarct_Edema->end Hemorrhage->end

Caption: Preclinical experimental workflow for this compound and tPA co-administration.

References

Troubleshooting & Optimization

Potential off-target effects of Otaplimastat in neuronal cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Otaplimastat in neuronal cultures. Given that specific off-target data for this compound is not extensively published, this guide also addresses potential effects based on its known activities as a Matrix Metalloproteinase (MMP) inhibitor and a blocker of N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a neuroprotectant that functions as a Matrix Metalloproteinase (MMP) inhibitor. It has been shown to reduce edema and intracerebral hemorrhage in animal models of stroke.[1][2] Additionally, it exhibits anti-oxidant activity and blocks N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity in a competitive manner.[3] A key feature of its mechanism is the restoration of the Tissue Inhibitor of Metalloproteinase (TIMP) levels, which in turn suppresses MMP activity, rather than direct inhibition of MMPs.[4]

Q2: What are the known on-target effects of this compound in neuronal cultures?

A2: In in vitro studies, this compound has demonstrated several protective effects on neuronal cells:

  • Protection against NMDA-induced cell death: this compound, at concentrations between 87.5-350 μM, protects neuronal cells from NMDA-induced excitotoxicity.[3]

  • Inhibition of Ca2+ influx: At a concentration of 350 μM, it inhibits calcium influx that occurs following the activation of NMDA receptors.[3]

  • Suppression of oxidative stress: Pre-treatment with this compound (2-200 μM) for 4 hours significantly suppresses cell death and the production of reactive oxygen species induced by hydrogen peroxide (H2O2).[3]

Q3: Has a comprehensive off-target profile, such as a kinase screen, been published for this compound?

A3: As of the latest available information, a specific, comprehensive off-target profile for this compound, including a broad kinase screen, has not been publicly released. Therefore, researchers should be mindful of potential off-target effects and consider empirical validation in their specific experimental systems.

Q4: What are the potential off-target effects to consider based on this compound's drug class?

A4: Given that this compound is an MMP inhibitor and also affects NMDA receptors, potential off-target effects could be inferred from the broader activities of these drug classes:

  • MMP Inhibition: Non-specific MMP inhibitors have been reported to impair long-term potentiation (LTP) induction, a form of synaptic plasticity. This suggests that this compound could potentially interfere with synaptic function.

  • NMDA Receptor Blockade: While beneficial in excitotoxicity, non-specific blockade of NMDA receptors can have unintended consequences. For instance, some NMDA receptor antagonists have been shown to induce neuronal vacuolization and axonal degeneration in animal models, and under certain conditions, can even promote apoptosis in vitro. The specific effects are dependent on the antagonist, its concentration, and the developmental stage of the neurons.

Troubleshooting Guides

This section provides guidance for common unexpected results or issues that may arise during experiments with this compound in neuronal cultures.

Issue 1: Unexpected Decrease in Neuronal Viability or Increased Apoptosis
Possible Cause Troubleshooting Steps
Off-target toxicity 1. Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound for neuroprotection without inducing toxicity in your specific neuronal culture system. Start with concentrations reported in the literature (e.g., 2-200 µM for anti-oxidant effects) and titrate down if toxicity is observed. 2. Purity of Compound: Ensure the purity of the this compound compound. Impurities can contribute to unexpected toxicity. 3. Control Experiments: Include appropriate controls, such as a well-characterized, structurally distinct MMP inhibitor and/or NMDA receptor antagonist, to see if similar effects are observed. This can help distinguish between on-target and potential off-target effects.
Solvent Toxicity 1. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is well below the toxic threshold for your neurons (typically <0.1%). 2. Vehicle Control: Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
Culture Health 1. Assess Baseline Culture Health: Ensure your primary neuronal cultures are healthy before treatment. Signs of a healthy culture include well-defined cell bodies and extensive neurite networks. High levels of floating cells or fragmented neurites before treatment indicate a suboptimal culture. 2. Media and Supplements: Use high-quality, serum-free media and supplements specifically formulated for neuronal cultures to maintain their health.
Issue 2: Altered Neurite Outgrowth or Synaptic Morphology
Possible Cause Troubleshooting Steps
Interference with normal MMP function 1. Investigate Specific MMPs: MMPs play a role in neurite outgrowth and synaptic remodeling. Inhibition of certain MMPs (e.g., MMP-2) has been shown to reduce neurite length.[5] Consider performing immunocytochemistry for synaptic markers (e.g., PSD-95, synaptophysin) or neurite markers (e.g., MAP2, Tau) to quantify changes. 2. Time-course Experiment: The effects of MMP inhibition on neuronal morphology can be time-dependent. Conduct a time-course experiment to observe the effects of this compound at different time points after treatment.
Effects of NMDA receptor blockade 1. Developmental Stage: The role of NMDA receptors in neurite outgrowth can be context-dependent. In some developing neurons, NMDA receptor activation is necessary for normal neurite extension.[6] Blocking this activity with this compound could potentially impair neurite outgrowth in immature cultures. 2. Activity-dependent Effects: If your experimental paradigm involves stimulating neuronal activity, be aware that this compound's NMDA receptor antagonism could dampen these effects and indirectly alter morphology.
Issue 3: Unexpected Changes in Synaptic Function (e.g., altered electrophysiology)
Possible Cause Troubleshooting Steps
Modulation of Synaptic Plasticity by MMP inhibition 1. Electrophysiological Recordings: If you have the capability, perform whole-cell patch-clamp recordings or multi-electrode array (MEA) experiments to directly measure synaptic activity. Assess parameters like miniature excitatory/inhibitory postsynaptic currents (mEPSCs/mIPSCs) and long-term potentiation (LTP). Non-specific MMP inhibitors have been shown to affect LTP. 2. Biochemical Correlates of Plasticity: Analyze the phosphorylation status of key signaling proteins involved in synaptic plasticity (e.g., CaMKII, CREB) via Western blotting.
Impact of NMDA Receptor Blockade on Network Activity 1. Assess Network Bursting: In MEA recordings, analyze network-level activity, such as synchronized bursting. NMDA receptor antagonists can significantly alter these network dynamics. 2. Compare with Known Antagonists: Compare the electrophysiological signature of this compound with that of well-characterized NMDA receptor antagonists (e.g., AP5, MK-801) to understand if the effects are consistent with NMDA receptor blockade.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of MMP inhibitors and NMDA receptor antagonists on neuronal cultures, which may help in designing experiments and interpreting results with this compound.

Table 1: Effects of MMP Inhibitors on Neuronal Cultures

Compound ClassAssayCell TypeConcentrationEffect
General MMP InhibitorNeurite OutgrowthCortical Neurons100 nM - 1000 nMDose-dependent reduction in neurite length.[5]
Specific MMP-9 InhibitorNeuronal ApoptosisCortical Neurons (in a model of ischemia)Not specifiedRescues neurons from apoptosis.[4]
General MMP InhibitorSynaptic Plasticity (LTP)Hippocampal SlicesNot specifiedImpairs LTP induction.

Table 2: Effects of NMDA Receptor Antagonists on Neuronal Cultures

Compound ClassAssayCell TypeConcentrationEffect
Competitive NMDA Antagonist (APV)Neurite OutgrowthCerebellar Granule CellsNot specifiedInhibited neurite outgrowth.[6]
Non-competitive NMDA Antagonist (MK-801)Neuronal Viability (in response to NMDA)Cortical NeuronsIncreasing dosesNeuroprotective against NMDA-induced excitotoxicity.
Various NMDA AntagonistsNeuronal ApoptosisCortical NeuronsVariesCan be neuroprotective or induce apoptosis depending on the specific compound and conditions.

Experimental Protocols

Protocol 1: General Workflow for Identifying Off-Target Effects

This protocol outlines a general approach to investigate the potential off-target effects of this compound in your neuronal culture system.

Off_Target_Workflow General Workflow for Off-Target Effect Identification cluster_0 Initial Characterization cluster_1 Broad Off-Target Screening (Hypothesis Generating) cluster_2 Cell-Based Pathway Analysis (Hypothesis Testing) cluster_3 Functional Validation A Determine On-Target EC50/IC50 (e.g., NMDA-induced cell death assay) B Establish Therapeutic Window (Concentration range with desired on-target effect and no overt toxicity) A->B C In Vitro Kinase Profiling (Commercial service or in-house assay) B->C Proceed with concentrations in the therapeutic window D Affinity-Based Target ID (e.g., Chemical Proteomics, Affinity Chromatography) B->D E Reporter Gene Assays (for pathways identified in screening) C->E D->E F Western Blot Analysis (Phosphorylation status of key signaling proteins) E->F G Phenotypic Assays (Neurite outgrowth, synaptogenesis, apoptosis) F->G H Electrophysiology (MEA, Patch-clamp) F->H Otaplimastat_Pathways This compound Signaling Pathways cluster_0 Primary (On-Target) Pathways cluster_1 Potential Off-Target Pathways This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Blocks TIMPs TIMPs This compound->TIMPs Restores Kinases Unknown Kinases This compound->Kinases Potential Interaction? Other_Proteases Other Metalloproteinases This compound->Other_Proteases Potential Interaction? Excitotoxicity Excitotoxicity (Ca2+ influx, ROS production) NMDA_R->Excitotoxicity MMPs Matrix Metalloproteinases (MMPs) ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation TIMPs->MMPs Inhibits Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Kinases->Synaptic_Plasticity Neurite_Outgrowth_Signaling Neurite Outgrowth Signaling Other_Proteases->Neurite_Outgrowth_Signaling Troubleshooting_Death Troubleshooting Unexpected Neuronal Death Start Unexpected Neuronal Death Observed Q1 Is cell death observed in the vehicle control group? Start->Q1 A1_Yes Issue with culture conditions (media, supplements, coating, etc.) Q1->A1_Yes Yes A1_No Death is likely treatment-related Q1->A1_No No Q2 Is the this compound concentration within the reported therapeutic range? A1_No->Q2 A2_No Perform dose-response to find a non-toxic concentration Q2->A2_No No A2_Yes Consider off-target effects or high sensitivity of your cell type Q2->A2_Yes Yes Q3 Does a different MMP inhibitor cause similar toxicity? A2_Yes->Q3 A3_Yes Toxicity may be related to on-target MMP inhibition Q3->A3_Yes Yes A3_No Toxicity is likely an off-target effect specific to this compound Q3->A3_No No End Further investigation needed (e.g., off-target screening) A3_No->End

References

Technical Support Center: Overcoming Otaplimastat Delivery Challenges to the CNS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges associated with the delivery of Otaplimastat to the Central Nervous System (CNS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound to the CNS?

A1: The primary challenge lies in overcoming the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. This compound's physicochemical properties, specifically its high topological polar surface area (TPSA) and moderate lipophilicity, contribute to its limited ability to passively diffuse across the BBB.

Q2: What are the key physicochemical properties of this compound relevant to CNS delivery?

A2: The key properties are summarized in the table below. A high TPSA is generally associated with poor BBB permeability.

Q3: What formulation strategies can be employed to enhance this compound delivery to the CNS?

A3: Several strategies can be explored, including:

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation and facilitate its transport across the BBB.

  • Liposomal Delivery: Liposomes, especially those functionalized with targeting ligands, can enhance CNS penetration.[1]

  • Prodrug Approach: Modifying the this compound molecule to create a more lipophilic prodrug can improve its ability to cross the BBB, after which it would be converted to the active drug within the CNS.[2][3]

  • Intranasal Delivery: This non-invasive route can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver drugs directly to the brain.[4]

Q4: What is the proposed mechanism of action of this compound in the CNS?

A4: this compound is a matrix metalloproteinase (MMP) inhibitor.[5] In the context of ischemic stroke, it is believed to exert its neuroprotective effects by reducing the breakdown of the extracellular matrix and subsequent neuronal damage. It may also reduce intracerebral hemorrhage and edema.[6]

Troubleshooting Guides

Issue 1: Poor solubility of this compound in aqueous solutions for in vitro assays.

Possible Cause Troubleshooting Step
Hydrophobic nature of this compoundUse a small amount of a biocompatible organic co-solvent such as DMSO or ethanol. Ensure the final concentration of the co-solvent is compatible with your cell model and does not exceed cytotoxic levels.
Aggregation of the compoundPrepare a stock solution in a suitable organic solvent and then dilute it into the aqueous buffer with vigorous vortexing or sonication.
Incorrect pH of the bufferTest the solubility of this compound at different pH values to determine the optimal pH for dissolution.

Issue 2: Low permeability of this compound across an in vitro BBB model (e.g., Transwell assay).

Possible Cause Troubleshooting Step
High TPSA of this compound limiting passive diffusionThis is an inherent property of the molecule. Focus on formulation strategies to enhance transport (see FAQs).
Efflux by P-glycoprotein (P-gp) transportersCo-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess if efflux is a significant factor. If so, formulation strategies to bypass or inhibit efflux may be necessary.
Poor integrity of the in vitro BBB modelVerify the tightness of the cell monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability of a known paracellular marker (e.g., lucifer yellow or a fluorescently labeled dextran).

Issue 3: Inconsistent results in in vivo animal studies.

Possible Cause Troubleshooting Step
Inadequate formulation for in vivo administrationEnsure the formulation is stable, non-toxic at the administered dose, and provides adequate drug exposure. Consider nanoparticle or liposomal formulations for improved stability and bioavailability.
Rapid metabolism or clearance of this compoundConduct pharmacokinetic studies to determine the half-life of this compound in the chosen animal model. Formulation strategies may be needed to prolong circulation time.
Variability in the animal model of CNS diseaseEnsure the animal model is well-characterized and standardized to minimize biological variability. Increase the number of animals per group to achieve statistical power.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for CNS Delivery
Molecular Weight534.6 g/mol Relatively high, which can hinder passive diffusion across the BBB.
XLogP31.5Indicates moderate lipophilicity. While some lipophilicity is required for membrane permeation, this value alone is not sufficient to predict BBB penetration.
Topological Polar Surface Area (TPSA)131 ŲHigh TPSA is a major predictor of poor BBB permeability. Molecules with a TPSA > 90 Ų generally show poor brain penetration.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

This protocol provides a general framework for assessing the permeability of this compound and its formulations across a cell-based BBB model.

Materials:

  • Brain microvascular endothelial cells (e.g., hCMEC/D3 or bEnd.3)

  • Astrocyte cells (optional, for co-culture models)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • This compound and its formulations

  • Lucifer yellow or fluorescently labeled dextran (for barrier integrity assessment)

  • LC-MS/MS or other suitable analytical method for quantifying this compound

Methodology:

  • Cell Culture: Culture the endothelial cells on the apical side of the Transwell inserts. If using a co-culture model, culture astrocytes on the basolateral side of the well.

  • Barrier Formation: Allow the endothelial cells to form a confluent monolayer with tight junctions. Monitor the formation of the barrier by measuring the TEER daily. The barrier is typically ready for use when the TEER values plateau at a high level.

  • Barrier Integrity Check: Before the permeability experiment, assess the integrity of the barrier by measuring the permeability of a paracellular marker like lucifer yellow.

  • Permeability Experiment: a. Replace the medium in the apical and basolateral compartments with a transport buffer. b. Add this compound or its formulation to the apical chamber at a known concentration. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. d. Immediately replace the volume of the collected sample with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport to the basolateral chamber

    • A is the surface area of the Transwell membrane

    • C0 is the initial concentration of the drug in the apical chamber

Protocol 2: In Vivo Assessment of CNS Delivery in a Rodent Model

This protocol outlines a general procedure for evaluating the brain uptake of this compound and its formulations in a rodent model.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • This compound and its formulations for intravenous or intraperitoneal administration

  • Anesthesia

  • Surgical tools for brain tissue collection

  • Homogenizer

  • LC-MS/MS or other suitable analytical method for quantifying this compound

Methodology:

  • Animal Dosing: Administer this compound or its formulation to the animals via the desired route (e.g., intravenous tail vein injection or intraperitoneal injection) at a specific dose.

  • Time Points: At predetermined time points post-administration (e.g., 1, 2, 4, 8, 24 hours), euthanize a group of animals.

  • Blood and Brain Collection: a. Collect a blood sample via cardiac puncture. b. Perfuse the animals with ice-cold saline to remove blood from the brain vasculature. c. Carefully dissect the brain and isolate specific regions of interest if required.

  • Sample Preparation: a. Process the blood to obtain plasma. b. Weigh the brain tissue and homogenize it in a suitable buffer.

  • Sample Analysis: Quantify the concentration of this compound in the plasma and brain homogenate samples using a validated analytical method.

  • Data Analysis: a. Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma Where:

    • Cbrain is the concentration of this compound in the brain tissue
    • Cplasma is the concentration of this compound in the plasma b. Determine the area under the curve (AUC) for both brain and plasma concentration-time profiles to assess overall exposure.

Visualizations

cluster_0 Blood-Brain Barrier cluster_1 This compound Properties Endothelial Cells Endothelial Cells Tight Junctions Tight Junctions Endothelial Cells->Tight Junctions This compound in Bloodstream This compound in Bloodstream Endothelial Cells->this compound in Bloodstream Efflux Efflux Pumps (P-gp) Efflux Pumps (P-gp) High TPSA (>90 Ų) High TPSA (>90 Ų) High Molecular Weight (>500 Da) High Molecular Weight (>500 Da) Moderate Lipophilicity Moderate Lipophilicity This compound in Bloodstream->Endothelial Cells Limited Passive Diffusion This compound in CNS This compound in CNS

Challenges for this compound CNS Delivery

Start Start Formulation Development Formulation Development Start->Formulation Development In Vitro BBB Model In Vitro BBB Model Formulation Development->In Vitro BBB Model Screening In Vivo Animal Model In Vivo Animal Model In Vitro BBB Model->In Vivo Animal Model Promising Candidates Data Analysis Data Analysis In Vitro BBB Model->Data Analysis In Vivo Animal Model->Data Analysis Optimization Optimization Data Analysis->Optimization Iterate Lead Formulation Selection Lead Formulation Selection Data Analysis->Lead Formulation Selection Optimization->Formulation Development

Experimental Workflow for Formulation Evaluation

Ischemic Stroke Ischemic Stroke Increased MMPs Increased MMPs Ischemic Stroke->Increased MMPs ECM Degradation ECM Degradation Increased MMPs->ECM Degradation This compound This compound MMP Inhibition MMP Inhibition This compound->MMP Inhibition MMP Inhibition->ECM Degradation Inhibits Neuroprotection Neuroprotection MMP Inhibition->Neuroprotection BBB Breakdown BBB Breakdown ECM Degradation->BBB Breakdown Neuronal Damage Neuronal Damage BBB Breakdown->Neuronal Damage

This compound's Mechanism in Ischemic Stroke

References

Otaplimastat In Vitro Dose-Response Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing in vitro dose-response studies of Otaplimastat. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate effective experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary in vitro mechanisms of action for this compound?

A1: this compound exhibits a multi-faceted mechanism of action in vitro, primarily acting as a:

  • Matrix Metalloproteinase (MMP) Inhibitor: It indirectly inhibits MMP activity by upregulating the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1).[1]

  • NMDA Receptor Antagonist: It competitively blocks N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[2]

  • Antioxidant: It directly scavenges reactive oxygen species (ROS), protecting cells from oxidative stress.[2][3][4][5]

Q2: What are the recommended starting concentration ranges for in vitro experiments with this compound?

A2: Based on published studies, the following concentration ranges are recommended as a starting point for dose-response experiments:

  • MMP Inhibition (via TIMP-1 upregulation): 0.1 µM to 10 µM in endothelial cell cultures.[1]

  • Neuroprotection against NMDA-induced excitotoxicity: 87.5 µM to 350 µM in primary neuronal cultures.[2]

  • Antioxidant activity (against H₂O₂-induced cell death): 2 µM to 200 µM in neuronal cells.[2]

Q3: How should I prepare this compound for in vitro use?

A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[2] It is crucial to refer to the manufacturer's instructions for specific solubility information. To avoid precipitation and ensure accurate dosing, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.

Q4: What is the known signaling pathway for this compound's MMP inhibitory effect?

A4: this compound does not directly inhibit MMPs. Instead, it upregulates the expression of TIMP-1, an endogenous inhibitor of MMPs. This increase in TIMP-1 leads to a subsequent decrease in MMP activity.[1]

Otaplimastat_MMP_Signaling This compound This compound TIMP1 TIMP-1 Expression This compound->TIMP1 Upregulates MMP MMP Activity TIMP1->MMP Inhibits

Caption: this compound's indirect inhibition of MMP activity.

Data Presentation

The following tables summarize the effective concentration ranges of this compound observed in various in vitro assays. Note that specific IC₅₀ or EC₅₀ values are not consistently reported in the publicly available literature; therefore, these tables provide ranges that have demonstrated significant biological activity.

Table 1: MMP Inhibition via TIMP-1 Upregulation

Cell TypeAssayEffective Concentration RangeEndpoint Measured
bEnd3 (mouse brain endothelial cells)Gelatin Zymography0.1 µM - 10 µMDecreased MMP-2 and MMP-9 activity
bEnd3 co-cultured with mixed gliaPermeability Assay10 µMReduced endothelial permeability

Table 2: Neuroprotection Against NMDA-Induced Excitotoxicity

Cell TypeAssayEffective Concentration RangeEndpoint Measured
Primary Neuronal CulturesCell Viability Assay87.5 µM - 350 µMIncreased cell survival after NMDA exposure
Primary Cultured NeuronsCalcium Influx Assay350 µMInhibition of NMDA-induced Ca²⁺ influx

Table 3: Antioxidant Activity

Cell TypeAssayEffective Concentration RangeEndpoint Measured
Neuronal CellsCell Viability Assay2 µM - 200 µMIncreased cell survival after H₂O₂ exposure
Neuronal CellsROS Production Assay2 µM - 200 µMSuppression of reactive oxygen species

Experimental Protocols

1. Protocol: In Vitro MMP Activity Assay (Gelatin Zymography)

This protocol is designed to assess the effect of this compound on MMP-2 and MMP-9 activity in cell culture supernatants.

  • Cell Culture: Plate endothelial cells (e.g., bEnd3) and culture until they reach 80-90% confluency.

  • Treatment:

    • Wash cells with serum-free medium.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in serum-free medium for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Sample Collection: Collect the cell culture supernatant, centrifuge to remove cellular debris, and store at -80°C.

  • Protein Quantification: Determine the total protein concentration of each supernatant sample.

  • Zymography:

    • Load equal amounts of protein from each sample onto a polyacrylamide gel containing gelatin.

    • Perform electrophoresis under non-reducing conditions.

    • After electrophoresis, wash the gel with a renaturing buffer (e.g., Triton X-100) to remove SDS and allow MMPs to renature.

    • Incubate the gel in a developing buffer at 37°C for 12-24 hours.

    • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis: Clear bands on the gel indicate areas of gelatin degradation by MMPs. Quantify the band intensity using densitometry.

MMP_Assay_Workflow Start Start: Plate Endothelial Cells Treat Treat with this compound (various concentrations) Start->Treat Collect Collect Supernatant Treat->Collect Quantify Quantify Protein Collect->Quantify Electrophoresis Gel Electrophoresis (Gelatin Gel) Quantify->Electrophoresis Develop Renature and Develop Gel Electrophoresis->Develop Analyze Stain, Destain, and Analyze Bands Develop->Analyze End End: Quantify MMP Activity Analyze->End

Caption: Workflow for MMP activity assessment using gelatin zymography.

2. Protocol: In Vitro NMDA-Induced Excitotoxicity Assay

This protocol assesses the neuroprotective effects of this compound against NMDA-induced cell death in primary neuronal cultures.

  • Cell Culture: Isolate and culture primary neurons (e.g., cortical or hippocampal neurons) to the desired maturity (typically 7-14 days in vitro).

  • Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of this compound (e.g., 50, 100, 200, 350 µM) for 1-4 hours. Include a vehicle control.

  • NMDA Challenge: Expose the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) for a short duration (e.g., 20-30 minutes).

  • Washout and Recovery: Remove the NMDA-containing medium and replace it with fresh, pre-warmed culture medium.

  • Viability Assessment: After 24 hours of recovery, assess cell viability using a suitable method, such as:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Assay: Measures lactate dehydrogenase release from damaged cells into the culture medium.

    • Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

3. Protocol: In Vitro H₂O₂-Induced Oxidative Stress Assay

This protocol evaluates the antioxidant properties of this compound in protecting cells from hydrogen peroxide-induced oxidative damage.

  • Cell Culture: Plate a suitable cell line (e.g., neuronal cell line like SH-SY5Y or primary neurons) and allow them to adhere and grow.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound (e.g., 2, 20, 200 µM) for 4-24 hours.

  • Oxidative Stress Induction: Expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period (e.g., 1-4 hours). The optimal H₂O₂ concentration should be determined empirically for the specific cell type.

  • Endpoint Measurement:

    • Cell Viability: Assess cell viability 24 hours after H₂O₂ exposure using methods like the MTT or LDH assay.

    • ROS Measurement: To measure intracellular ROS levels, load the cells with a fluorescent ROS indicator (e.g., DCFH-DA) before or during H₂O₂ treatment and measure the fluorescence intensity.

  • Analysis: Determine the dose-dependent effect of this compound on cell viability and ROS production in the presence of H₂O₂.

Troubleshooting Guide

Issue 1: Poor solubility or precipitation of this compound in cell culture medium.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium, or the final DMSO concentration is too high.

  • Solution:

    • Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume to achieve the desired final concentration in the medium.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.

    • Gently warm the medium and vortex while adding the this compound stock solution to aid in dissolution.

    • Visually inspect the medium for any signs of precipitation after adding the compound.

Issue 2: High background or inconsistent results in the MMP activity assay.

  • Possible Cause: Serum in the culture medium contains endogenous MMPs and TIMPs, interfering with the assay. Improper sample handling can also lead to variability.

  • Solution:

    • Perform the experiment in serum-free medium.

    • Ensure consistent sample collection and storage procedures. Avoid repeated freeze-thaw cycles of the supernatant samples.

    • Properly wash the zymography gel to remove all SDS before the development step to allow for MMP renaturation.

Issue 3: High variability in cell viability assays for neuroprotection.

  • Possible Cause: Inconsistent cell health, plating density, or timing of treatments. The concentration of the toxic insult (NMDA or H₂O₂) may be too high or too low.

  • Solution:

    • Ensure a consistent cell seeding density and allow cells to recover and reach a healthy state before starting the experiment.

    • Optimize the concentration and duration of the NMDA or H₂O₂ exposure to achieve a consistent level of cell death (typically 50-70%) in the control group.

    • Be precise with the timing of pre-treatment, insult, and washout steps.

Issue 4: Unexpected or off-target effects at higher concentrations of this compound.

  • Possible Cause: At high concentrations, this compound may exhibit off-target activities or cytotoxicity that are independent of its primary mechanisms of action.

  • Solution:

    • Perform a baseline cytotoxicity assay with this compound alone (without the toxic insult) to determine its inherent toxicity profile in the chosen cell line.

    • Carefully select the dose range for your experiments to stay below the cytotoxic threshold of the compound itself.

    • Consider using multiple, mechanistically distinct assays to confirm the on-target effects of this compound.

Troubleshooting_Logic Start Experimental Issue Encountered Solubility Poor Solubility / Precipitation? Start->Solubility MMP_Assay Inconsistent MMP Assay Results? Start->MMP_Assay Viability_Assay High Variability in Viability? Start->Viability_Assay Off_Target Unexpected Off-Target Effects? Start->Off_Target Sol_Sol Check DMSO concentration Optimize stock solution Visual inspection Solubility->Sol_Sol Yes MMP_Sol Use serum-free medium Standardize sample handling Ensure proper gel washing MMP_Assay->MMP_Sol Yes Via_Sol Standardize cell culture Optimize insult concentration/duration Precise timing Viability_Assay->Via_Sol Yes Off_Sol Perform baseline cytotoxicity assay Adjust dose range Use multiple assays Off_Target->Off_Sol Yes

Caption: A logical guide for troubleshooting common in vitro issues.

References

Otaplimastat storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of otaplimastat.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound powder?

A1: Solid this compound should be stored under specific temperature conditions to ensure its stability. For long-term storage, -20°C is recommended, which maintains stability for up to three years. For shorter periods, storage at 4°C is suitable for up to two years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The storage requirements for this compound solutions are more stringent. For stock solutions, it is recommended to store them at -80°C for a maximum of six months.[1] If an -80°C freezer is unavailable, storage at -20°C is possible for a much shorter duration of up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes.

Q3: What is the proper way to handle this compound powder upon receiving it?

A3: this compound is shipped at room temperature for continental US deliveries, though this may vary for other locations.[1] Upon receipt, the vial should be inspected for any damage. It is recommended to bring the container to room temperature before opening to minimize moisture condensation, as the compound can be hygroscopic.[1] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder. All handling of the solid compound should ideally be done in a chemical fume hood.

Q4: What solvents are recommended for dissolving this compound?

A4: Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound, with a solubility of up to 100 mg/mL.[1] It may be necessary to use an ultrasonic bath to fully dissolve the compound.[1] Due to the hygroscopic nature of DMSO, it is crucial to use an anhydrous grade of the solvent to prevent introducing moisture that could affect the stability of this compound.[1]

Q5: Is there any known safety information for this compound?

A5: In clinical trials involving intravenous administration, some adverse events, including chills, muscle rigidity, and hepatotoxicity, were reported and considered potentially related to this compound.[2][3][4] As a standard laboratory practice, it is essential to handle this compound with care, following all institutional safety protocols. This includes using appropriate PPE and handling the compound in a well-ventilated area or fume hood. For comprehensive safety information, it is always best to refer to a specific Safety Data Sheet (SDS) from the supplier.

Storage Condition Summary

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Troubleshooting Guides

Problem: The this compound powder appears discolored or clumpy.

  • Possible Cause: The compound may have been exposed to moisture or light, or it may have degraded due to improper storage temperatures. This compound is described as an off-white to light yellow solid.[1] A significant change from this appearance could indicate a problem.

  • Solution:

    • Do not use the compound if you suspect degradation.

    • Verify the storage history of the vial.

    • If possible, perform a quality control check, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the compound.

    • Contact the supplier for a replacement if the product was received in this condition or if it has been stored correctly.

Problem: My this compound solution appears cloudy or has visible precipitates.

  • Possible Cause: The solubility limit may have been exceeded, or the solution may have come out of solution due to a temperature change or the use of a co-solvent in which it is less soluble.

  • Solution:

    • Gently warm the solution in a water bath and use sonication to see if the precipitate redissolves.

    • Ensure that the concentration does not exceed the known solubility in the chosen solvent system.

    • If preparing a formulation with aqueous buffers, it is common for compounds dissolved in DMSO to precipitate. Prepare the final dilution immediately before use.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method to assess the stability of this compound under different storage conditions.

  • Preparation of Standards:

    • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).

    • Create a series of calibration standards by diluting the stock solution with an appropriate mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Prepare this compound solutions at a set concentration in the desired solvent.

    • Aliquot these solutions into separate vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature) and for each time point (e.g., day 0, day 7, day 30).

  • HPLC Analysis:

    • At each time point, retrieve a sample from each storage condition.

    • Allow the sample to come to room temperature.

    • Dilute the sample to fall within the range of the calibration curve.

    • Inject the standards and the samples onto the HPLC system.

    • Exemplar HPLC Conditions (to be optimized):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength determined by a UV scan of this compound.

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a calibration curve from the standards.

    • Determine the concentration of this compound in each sample.

    • Calculate the percentage of this compound remaining at each time point relative to the day 0 sample. A significant decrease in percentage indicates degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Aliquot Samples for Storage Conditions prep_stock->prep_samples storage Store Samples at Varied Conditions (e.g., -20°C, 4°C, RT) prep_samples->storage prep_standards Create HPLC Calibration Standards hplc Run Samples & Standards on HPLC prep_standards->hplc sampling Collect Samples at Time Points (Day 0, 7, 30) storage->sampling sampling->hplc data Calculate Concentration & Percent Remaining hplc->data

Caption: Workflow for this compound Stability Assessment.

troubleshooting_workflow start Issue Encountered with this compound is_solid Is the compound in solid form? start->is_solid is_discolored Is it discolored or clumpy? is_solid->is_discolored Yes is_precipitated Is the solution cloudy or precipitated? is_solid->is_precipitated No (Solution) action_qc Action: Perform QC check (e.g., HPLC). Do not use if purity is compromised. is_discolored->action_qc Yes end_ok Issue Resolved is_discolored->end_ok No action_warm Action: Gently warm and sonicate. Verify concentration. is_precipitated->action_warm Yes is_precipitated->end_ok No action_contact Action: Check storage history. Contact supplier if needed. action_qc->action_contact action_warm->end_ok

Caption: Troubleshooting Decision Tree for this compound.

signaling_pathway This compound This compound mmp Matrix Metalloproteinases (MMPs) This compound->mmp nmda NMDA Receptor This compound->nmda excitotoxicity Excitotoxicity mmp->excitotoxicity nmda->excitotoxicity neuroprotection Neuroprotection excitotoxicity->neuroprotection

Caption: Simplified this compound Mechanism of Action.

References

Validation & Comparative

Otaplimastat in Ischemic Stroke: A Comparative Analysis of Efficacy Against Other Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of neuroprotective strategies for acute ischemic stroke, the inhibition of matrix metalloproteinases (MMPs) presents a compelling therapeutic avenue. Otaplimastat (SP-8203), a novel MMP inhibitor, has emerged as a candidate in this arena. This guide provides a comparative analysis of this compound's efficacy against other MMP inhibitors, including minocycline, doxycycline, batimastat, marimastat, and prinomastat, based on available preclinical and clinical data. This objective comparison is intended for researchers, scientists, and drug development professionals.

Introduction to Matrix Metalloproteinases in Ischemic Stroke

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Following an ischemic stroke, the upregulation and activation of MMPs, particularly MMP-2 and MMP-9, contribute to the breakdown of the blood-brain barrier (BBB), leading to cerebral edema, hemorrhagic transformation, and neuronal cell death[1][2]. Consequently, the inhibition of MMPs is a rational approach to mitigate secondary brain injury after stroke.

This compound: Mechanism of Action and Efficacy

This compound is a neuroprotectant that functions as a matrix metalloproteinase inhibitor.[3][4][5] Preclinical studies have demonstrated its potential in animal models of ischemic stroke, where it has been shown to reduce infarct volume and decrease hemorrhagic transformation when administered in combination with recombinant tissue plasminogen activator (rtPA).[6][7][8] Beyond MMP inhibition, this compound is reported to exhibit antioxidant properties and to block N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.

A phase 2 clinical trial (SAFE-TPA) evaluated the safety and efficacy of intravenous this compound in patients with acute ischemic stroke receiving rtPA.[4][5][9][10] The study concluded that this compound was generally safe and well-tolerated.[4][5][9][10] While the primary endpoint of parenchymal hematoma occurrence was not significantly different from placebo, a pooled analysis of phase 2 data suggested potential benefits in improving functional disability and reducing infarct size in patients with moderate to severe stroke. A phase 3 clinical trial is currently underway to further evaluate its efficacy.[11][12]

Comparative Efficacy with Other MMP Inhibitors

A direct head-to-head comparison of this compound with other MMP inhibitors in either preclinical or clinical settings is not currently available. Therefore, this guide presents an indirect comparison based on existing literature.

Minocycline and Doxycycline

Minocycline and doxycycline are second-generation tetracycline antibiotics that possess MMP inhibitory properties. They are the most extensively studied MMP inhibitors in the context of ischemic stroke.

Preclinical Evidence: Numerous preclinical studies have demonstrated the neuroprotective effects of minocycline and doxycycline in rodent models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model.[1][3][13][14][15] These studies have consistently shown that administration of these agents, both before and after the ischemic insult, can reduce infarct volume, decrease neurological deficits, and inhibit MMP-9 activity.[1][3][13][14][15] In addition to MMP inhibition, the neuroprotective effects of minocycline and doxycycline are attributed to their anti-inflammatory, anti-apoptotic, and antioxidant properties.[16][17][18] Minocycline, in particular, has been shown to modulate microglial polarization towards a neuroprotective phenotype and suppress the NLRP3 inflammasome.[16][18]

Clinical Evidence: Several clinical trials have investigated the efficacy of minocycline and doxycycline in acute ischemic stroke patients. Meta-analyses of these trials suggest that minocycline may improve functional outcomes.[19][20][21] One study showed that doxycycline administration for seven days improved clinical outcomes at one and three months post-stroke.[22][23] The table below summarizes key clinical trials for these agents.

Broad-Spectrum MMP Inhibitors: Batimastat, Marimastat, and Prinomastat

Batimastat (BB-94), marimastat (BB-2516), and prinomastat (AG3340) are broad-spectrum MMP inhibitors originally developed as anti-cancer agents. Their investigation in stroke has been more limited.

Preclinical Evidence: Preclinical studies have shown that batimastat can reduce ischemic lesion size in a mouse model of focal cerebral ischemia. Its mechanism is thought to involve the inhibition of angiogenesis within the metastatic lesions.[24] Marimastat has been shown to promote neuronal differentiation from neural progenitor cells, a process that could be relevant to post-stroke recovery.[2][25] Prinomastat is a potent inhibitor of MMP-2, -3, -9, -13, and -14 and can cross the blood-brain barrier.[6][26][27][28] However, detailed preclinical studies of prinomastat in stroke models are scarce in the public domain.

Clinical Evidence: These broad-spectrum MMP inhibitors have been primarily evaluated in oncology clinical trials and have not progressed to late-stage clinical development for ischemic stroke. Their development has been hampered by issues such as poor oral bioavailability and side effects like musculoskeletal pain.[29]

Data Presentation

Table 1: Preclinical Efficacy of MMP Inhibitors in Ischemic Stroke Models
InhibitorAnimal ModelStroke InductionDosing RegimenKey Efficacy OutcomesReference(s)
This compound RatEmbolic Middle Cerebral Artery Occlusion (eMCAO)10-20 mg/kg i.p. 30 min before occlusion and 1h after reperfusionReduced infarct volume, improved neurological score[6]
Minocycline RatTransient Middle Cerebral Artery Occlusion (tMCAO)3-10 mg/kg i.v. at 4-5 hours post-occlusion42-56% reduction in infarct size, improved neurological scores[14]
RattMCAO90 mg/kg i.p. before and after occlusion63-76% reduction in cortical infarct volume[3]
Doxycycline RatTransient Middle Cerebral Artery Occlusion (tMCAO)10 mg/kg i.p. 30 min before ischemia, then every 8h65% reduction in infarct volume, improved functional outcome[1]
RatMCAO and reperfusion45 mg/kgReduced BBB leakage and cerebral infarct volume[30]
Batimastat MouseB16F1 melanoma liver metastases50 mg/kg i.p.54% reduction in tumor volume via angiogenesis inhibition[24]

Note: This table provides a selection of data and is not exhaustive. Direct comparison is limited by variations in experimental design.

Table 2: Clinical Trial Protocols for MMP Inhibitors in Ischemic Stroke
InhibitorTrial Name/IdentifierPhasePatient PopulationInterventionPrimary Endpoint(s)Reference(s)
This compound SAFE-TPA (NCT02787278)2Acute ischemic stroke patients receiving rtPA40 mg or 80 mg i.v. twice daily for 3 daysOccurrence of parenchymal hematoma on day 1[4][5]
SP-8203-3001 (NCT05158378)3Acute ischemic stroke patients receiving thrombolytic standard of care80 mg/day for 3 daysProportion of patients with mRS score 0-2 at 90 days[11][12]
Minocycline MIST-A (NCT05487417)2/3Acute ischemic stroke with large vessel occlusion undergoing thrombectomy100 mg twice daily orally for 5 daysChange in infarct volume at day 5[19][21]
MIST-B (NCT05512910)2Acute ischemic stroke with basilar artery occlusion undergoing endovascular treatment200 mg loading dose, then 100 mg every 12 hours for 5 daysProportion of patients with mRS score 0-3 at 90 days[13]
EMPHASIS3Moderate to severe acute ischemic stroke200 mg loading dose, then 100 mg every 12 hours for 4 daysProportion of patients with mRS score 0-1 at 90 days[20]
Doxycycline N/A2Acute ischemic stroke100 mg every 12 hours for 7 daysNIHSS and mRS scores at 7, 30, and 90 days[22][23]

Experimental Protocols

Preclinical Middle Cerebral Artery Occlusion (MCAO) Model

A commonly used preclinical model to simulate ischemic stroke is the transient MCAO model in rodents.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized.

  • Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery.

  • Occlusion and Reperfusion: The filament is left in place for a specified duration (e.g., 60-120 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • Drug Administration: The MMP inhibitor or vehicle is administered at specified times before, during, or after the occlusion via intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Outcome Assessment: At a predetermined time point (e.g., 24 or 48 hours) after reperfusion, neurological deficits are assessed using a standardized scoring system. The animals are then euthanized, and the brains are removed for infarct volume measurement, typically using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Biochemical analyses, such as zymography for MMP activity, can also be performed on brain tissue.[7]

Clinical Trial Protocol for this compound (SAFE-TPA)

The SAFE-TPA trial was a phase 2, two-stage, multicenter, randomized, double-blind, placebo-controlled study.

  • Patient Population: Adult patients (19-80 years) with acute ischemic stroke who were eligible for and received intravenous rtPA within 4.5 hours of symptom onset.

  • Intervention:

    • Stage 1 (Open-label): 11 patients received this compound 80 mg i.v. twice daily for 3 days.

    • Stage 2 (Randomized, Double-blind): 69 patients were randomized (1:1:1) to receive this compound 40 mg, this compound 80 mg, or placebo i.v. twice daily for 3 days. The study drug was administered within 30 minutes after the start of the rtPA infusion.

  • Primary Endpoint: Occurrence of parenchymal hematoma on a brain CT scan at 24 hours after the first dose.

  • Secondary Endpoints: Incidence of symptomatic intracerebral hemorrhage, major systemic bleeding, serious adverse events, mortality, and functional outcomes (modified Rankin Scale [mRS] and Barthel Index) at 90 days.[4][5]

Signaling Pathways and Experimental Workflows

MMP Signaling in Ischemic Stroke

The following diagram illustrates the central role of MMPs in the pathophysiology of ischemic stroke and the points of intervention for MMP inhibitors.

MMP_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 MMP Activation & Effects cluster_2 Therapeutic Intervention Ischemic Stroke Ischemic Stroke Excitotoxicity Excitotoxicity Ischemic Stroke->Excitotoxicity Oxidative Stress Oxidative Stress Ischemic Stroke->Oxidative Stress Inflammation Inflammation Ischemic Stroke->Inflammation Pro-MMPs Pro-MMPs Excitotoxicity->Pro-MMPs Oxidative Stress->Pro-MMPs Inflammation->Pro-MMPs Active MMPs (MMP-2, MMP-9) Active MMPs (MMP-2, MMP-9) Pro-MMPs->Active MMPs (MMP-2, MMP-9) ECM Degradation ECM Degradation Active MMPs (MMP-2, MMP-9)->ECM Degradation Neuronal Apoptosis Neuronal Apoptosis Active MMPs (MMP-2, MMP-9)->Neuronal Apoptosis BBB Disruption BBB Disruption ECM Degradation->BBB Disruption BBB Disruption->Neuronal Apoptosis MMP Inhibitors MMP Inhibitors MMP Inhibitors->Active MMPs (MMP-2, MMP-9) This compound This compound This compound->Excitotoxicity Anti-excitotoxic This compound->MMP Inhibitors Minocycline Minocycline Minocycline->Inflammation Anti-inflammatory Minocycline->MMP Inhibitors Doxycycline Doxycycline Doxycycline->Oxidative Stress Antioxidant Doxycycline->MMP Inhibitors

MMP signaling cascade in ischemic stroke and points of therapeutic intervention.
Preclinical Experimental Workflow

The following diagram outlines a typical workflow for preclinical evaluation of a neuroprotective agent in a rodent model of ischemic stroke.

Preclinical_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Intervention cluster_2 Phase 3: Outcome Assessment A Animal Acclimatization B Anesthesia A->B C Middle Cerebral Artery Occlusion (MCAO) Surgery B->C D Reperfusion C->D E Randomization to Treatment Groups (e.g., Vehicle, MMP Inhibitor) D->E F Drug Administration (Specified dose, route, and timing) E->F G Neurological Deficit Scoring (e.g., mNSS, Bederson score) F->G H Euthanasia and Brain Collection G->H I Infarct Volume Measurement (TTC Staining) H->I J Biochemical Analysis (e.g., Zymography for MMP activity) H->J

Generalized workflow for preclinical ischemic stroke studies.

Conclusion

This compound shows promise as a neuroprotective agent in ischemic stroke, with a demonstrated safety profile in phase 2 clinical trials. Its efficacy, particularly in moderate to severe stroke, is under further investigation in a phase 3 trial.

An indirect comparison with other MMP inhibitors reveals that minocycline and doxycycline have a more extensive body of both preclinical and clinical evidence supporting their neuroprotective effects in ischemic stroke. These tetracycline derivatives exhibit pleiotropic mechanisms of action, including anti-inflammatory and antioxidant effects, which may contribute to their efficacy. The broad-spectrum MMP inhibitors batimastat, marimastat, and prinomastat have been less extensively studied in stroke, and their clinical development has been limited.

The lack of direct comparative studies makes it challenging to definitively rank the efficacy of these MMP inhibitors. Future head-to-head preclinical and, ultimately, clinical trials would be necessary to establish the relative therapeutic potential of this compound against other promising MMP inhibitors like minocycline. The ongoing phase 3 trial of this compound will be crucial in determining its place in the therapeutic arsenal for acute ischemic stroke.

References

A Comparative Analysis of Otaplimastat and Edaravone for Neuroprotection in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of two neuroprotective agents, otaplimastat and edaravone, for the treatment of acute ischemic stroke. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, preclinical and clinical data, and experimental protocols.

Executive Summary

This compound and edaravone represent two distinct approaches to neuroprotection in the context of acute ischemic stroke. This compound, a first-in-class drug candidate, primarily targets the matrix metalloproteinase (MMP) pathway, aiming to reduce brain edema and hemorrhagic transformation, particularly in patients receiving recombinant tissue plasminogen activator (rtPA). Edaravone, an approved therapy in several countries, functions as a potent free radical scavenger, mitigating oxidative stress-induced neuronal damage. While both have shown promise, their clinical development stages and the breadth of available data differ significantly. This guide synthesizes the current evidence to facilitate a comprehensive understanding of their respective profiles.

Mechanism of Action

This compound: MMP Pathway Inhibition

This compound is a small molecule that exerts its neuroprotective effects by inhibiting the matrix metalloproteinase pathway.[1][2] In the ischemic brain, particularly following reperfusion with rtPA, MMPs become upregulated and contribute to the breakdown of the blood-brain barrier, leading to edema and intracerebral hemorrhage.[3] Preclinical studies have demonstrated that this compound reduces these rtPA-induced complications by inhibiting MMP activities.[1][3] It is suggested that this compound may upregulate the tissue inhibitor of metalloproteinase-1 (TIMP-1), which in turn inhibits MMPs.[3]

Otaplimastat_Pathway Ischemic_Stroke Ischemic Stroke + rtPA MMP_Upregulation MMP Upregulation (MMP-2, MMP-9) Ischemic_Stroke->MMP_Upregulation BBB_Disruption Blood-Brain Barrier Disruption MMP_Upregulation->BBB_Disruption Edema_Hemorrhage Edema & Hemorrhagic Transformation BBB_Disruption->Edema_Hemorrhage This compound This compound TIMP1 TIMP-1 Upregulation This compound->TIMP1 TIMP1->MMP_Upregulation Inhibits

This compound's Proposed Mechanism of Action
Edaravone: Free Radical Scavenging

Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in ischemic stroke.[4][5] It effectively scavenges various reactive oxygen species (ROS), including hydroxyl radicals and peroxyl radicals, thereby inhibiting lipid peroxidation of cell membranes and protecting endothelial cells of the cerebral vasculature from oxidative injury.[4][5][6] This action helps to preserve the integrity of the blood-brain barrier and reduce neuronal cell death.[4]

Edaravone_Pathway Ischemic_Stroke Ischemic Stroke ROS_Generation Reactive Oxygen Species (ROS) Generation Ischemic_Stroke->ROS_Generation Oxidative_Stress Oxidative Stress (Lipid Peroxidation) ROS_Generation->Oxidative_Stress Neuronal_Damage Neuronal Damage & Endothelial Injury Oxidative_Stress->Neuronal_Damage Edaravone Edaravone Edaravone->ROS_Generation Scavenges

Edaravone's Mechanism of Action

Preclinical and Clinical Data Comparison

The following tables summarize the available quantitative data for this compound and edaravone from key preclinical and clinical studies.

Table 1: Preclinical Efficacy in Animal Models of Stroke
ParameterThis compoundEdaravone
Animal Model Embolic stroke modelsIschemia-reperfusion models
Key Findings Reduced infarct volume and edema.[1] Significantly reduced brain edema and intracerebral hemorrhage when co-administered with delayed rtPA.[1][3]Significantly reduced infarct volume and ameliorated neurological symptoms.[6] Inhibited cerebral edema induced by arachidonic acid infusion.[6]
Mechanism Confirmation Inhibited MMP activities through upregulation of TIMP-1.[1][3]Demonstrated in vivo free radical scavenging activity.[6]
Table 2: Clinical Trial Efficacy Data
ParameterThis compound (SAFE-TPA, Phase 2)Edaravone (Various Trials)
Primary Efficacy Endpoint Occurrence of parenchymal hematoma (PH) on day 1.[1][2]Improvement in functional outcome (e.g., modified Rankin Scale ≤2 at 90 days).[7][8]
Key Efficacy Results No significant difference in PH incidence vs. placebo (0/22 placebo, 0/22 40mg, 1/21 80mg).[1][2] A pooled analysis of Phase 2 data suggested improved neurological outcomes and reduced infarct volume in patients with moderate to severe stroke.[9]Multiple studies show a greater proportion of patients with favorable outcomes (mRS ≤2) at 90 days compared to placebo.[7][8] A meta-analysis showed a significant improvement in neurological impairment at 3 months.[10]
Functional Outcome (mRS) No significant difference in mRS distribution at 90 days in the initial Phase 2 trial.[1]Significantly higher rates of functional independence at discharge in patients receiving edaravone with endovascular therapy.
Mortality No significant difference in mortality vs. placebo (8.3% placebo, 4.2% 40mg, 4.8% 80mg).[1][2]A meta-analysis showed a significantly reduced risk of mortality compared to control.[10][11] Lower in-hospital mortality in patients receiving edaravone with endovascular therapy.
Table 3: Clinical Trial Safety Data
ParameterThis compound (SAFE-TPA, Phase 2)Edaravone (Various Trials)
Serious Adverse Events (SAEs) No significant difference in SAEs vs. placebo (13% placebo, 17% 40mg, 14% 80mg).[1][2]Generally well-tolerated.[11]
Drug-Related Adverse Events Chills, muscle rigidity, and hepatotoxicity were judged to be related to this compound.[1][2]Adverse events leading to withdrawal are infrequent.[11]
Symptomatic Intracerebral Hemorrhage (sICH) No cases of sICH were reported.[1]Lower risk of intracerebral hemorrhage in patients given reperfusion therapy, though not statistically significant in a meta-analysis.[11]

Experimental Protocols

This compound: SAFE-TPA Phase 2 Trial

The SAFE-TPA trial was a Phase 2, two-part, multicenter study designed to assess the safety and efficacy of this compound in acute ischemic stroke patients receiving rtPA.[1][2]

  • Stage 1: An open-label, single-arm safety study where 11 patients received this compound 80 mg twice daily for 3 days.[1][2]

  • Stage 2: A randomized, double-blind, placebo-controlled study involving 69 patients assigned in a 1:1:1 ratio to receive this compound 40 mg, this compound 80 mg, or a placebo.[1][2]

  • Patient Population: Adults (19-80 years old) with acute ischemic stroke eligible for and receiving intravenous rtPA within 4.5 hours of symptom onset.[1]

  • Intervention: Intravenous this compound or placebo was administered within 30 minutes after the start of the rtPA infusion and continued twice daily for 3 days.[1][2]

  • Primary Endpoint: The occurrence of parenchymal hematoma on a brain CT scan at 24 hours.[1][2]

  • Secondary Endpoints: Included serious adverse events, mortality, and the distribution of the modified Rankin Scale (mRS) score at 90 days.[1][2]

Otaplimastat_Trial_Workflow Screening Patient Screening (AIS, rtPA eligible) Stage1 Stage 1 (Open-Label) n=11 Screening->Stage1 Admin1 This compound 80mg (IV, BID, 3 days) Stage1->Admin1 Safety_Assessment1 Safety Assessment Admin1->Safety_Assessment1 Stage2 Stage 2 (Randomized, Double-Blind) n=69 Safety_Assessment1->Stage2 Go/No-Go Decision Randomization Randomization (1:1:1) Stage2->Randomization Group_A Placebo Randomization->Group_A Group_B This compound 40mg Randomization->Group_B Group_C This compound 80mg Randomization->Group_C Endpoint_Assessment Endpoint Assessment (PH at 24h, mRS at 90d) Group_A->Endpoint_Assessment Group_B->Endpoint_Assessment Group_C->Endpoint_Assessment

This compound SAFE-TPA Phase 2 Trial Workflow
Edaravone: Representative Clinical Trial Protocol

Numerous clinical trials have evaluated edaravone for acute ischemic stroke. A common study design is a randomized, placebo-controlled trial.[7][8]

  • Patient Population: Patients with acute ischemic stroke, often within 24 to 72 hours of symptom onset.[7][8]

  • Intervention: Intravenous administration of edaravone, typically 30 mg twice daily, for a duration of 14 days, compared to a placebo group receiving standard care.[7][8]

  • Primary Endpoint: A favorable functional outcome at 90 days, commonly defined as a modified Rankin Scale (mRS) score of 2 or less.[8]

  • Secondary Endpoints: Often include changes in the National Institutes of Health Stroke Scale (NIHSS) score, the Barthel Index (BI), and safety assessments including mortality and adverse events.[7][8]

Edaravone_Trial_Workflow Screening Patient Screening (AIS within 72h) Randomization Randomization Screening->Randomization Group_Edaravone Edaravone 30mg (IV, BID, 14 days) + Standard Care Randomization->Group_Edaravone Group_Placebo Placebo + Standard Care Randomization->Group_Placebo Follow_up 90-Day Follow-up Group_Edaravone->Follow_up Group_Placebo->Follow_up Outcome_Assessment Outcome Assessment (mRS, NIHSS, BI, Safety) Follow_up->Outcome_Assessment

Representative Edaravone Clinical Trial Workflow

Conclusion

This compound and edaravone offer distinct and potentially complementary neuroprotective strategies for acute ischemic stroke. This compound's targeted inhibition of the MMP pathway holds promise for reducing rtPA-associated complications, a critical unmet need. Edaravone, with its established role as a free radical scavenger, has demonstrated efficacy in improving functional outcomes in a broader population of stroke patients.

Direct comparative trials are necessary to definitively establish the relative efficacy and safety of these two agents. Future research should also explore the potential for combination therapies, leveraging their different mechanisms of action to provide more comprehensive neuroprotection. The data presented in this guide serves as a foundational resource for professionals engaged in the development of novel stroke therapies.

References

Validating Neuroprotective Effects of Otaplimastat: A Comparative Analysis in the Context of Primate Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective therapies for acute ischemic stroke has been fraught with translational challenges, with numerous compounds showing promise in rodent models only to fail in human clinical trials. This has led to a consensus that preclinical validation in higher-order species, such as non-human primates (NHPs), is a critical step in de-risking clinical development. This guide provides a comparative overview of Otaplimastat, a promising neuroprotective agent, and places its preclinical data in the context of other neuroprotectants that have been evaluated in primate models. While, to date, there is no publicly available data on this compound in primate stroke models, this guide will compare its performance in rodent models with that of other agents in primate studies to highlight its potential and the necessity of future primate research.

Mechanism of Action: A Multi-pronged Approach to Neuroprotection

This compound (also known as SP-8203) is a small molecule with a quinazoline-2,4-dione structure that exhibits a multi-faceted neuroprotective mechanism.[1] Its primary mode of action is the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9, which are enzymes that degrade the extracellular matrix and contribute to blood-brain barrier (BBB) breakdown, edema, and hemorrhagic transformation following a stroke.[2][3][4] Unlike direct MMP inhibitors, this compound appears to exert its effect by upregulating the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), a natural endogenous inhibitor of MMPs.[2] This indirect mechanism may contribute to its favorable safety profile.[2]

Beyond MMP inhibition, preclinical studies have revealed that this compound also possesses anti-excitotoxic and antioxidant properties.[5] It has been shown to competitively block N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity and inhibit calcium influx in neurons.[5] Furthermore, this compound can suppress the production of reactive oxygen species (ROS), further protecting neuronal cells from oxidative stress-induced death.[5]

In contrast, other neuroprotective agents that have been tested in primate models, such as Nerinetide (Tat-NR2B9c) and DL-3-n-butylphthalide (NBP), have different primary mechanisms. Nerinetide is a peptide that disrupts the interaction between the NMDA receptor and the postsynaptic density protein-95 (PSD-95), thereby uncoupling the receptor from downstream neurotoxic signaling pathways involving neuronal nitric oxide synthase (nNOS).[6][7] NBP is a compound derived from celery seeds that has demonstrated anti-inflammatory and neuroprotective effects, although its precise molecular targets are still being fully elucidated.[8][9] Recent studies in primates suggest it alleviates secondary neurodegeneration and neuroinflammation.[8][9][10]

Preclinical Efficacy: A Comparative Look at Rodent and Primate Data

The following tables summarize the key preclinical findings for this compound, Nerinetide, and DL-3-n-butylphthalide. It is crucial to note that the data for this compound is from rodent models, while the data for Nerinetide and NBP is from non-human primate models. This distinction is critical for interpreting the comparative efficacy.

Table 1: this compound Preclinical Efficacy (Rodent Models)

ParameterAnimal ModelStroke ModelThis compound Dose & RouteKey FindingsReference
Infarct VolumeRatEmbolic Middle Cerebral Artery Occlusion (eMCAO)0.03 - 10 mg/kg, IVDose-dependent reduction in cerebral ischemic injury.[5]
Neurological DeficitRateMCAO5-10 mg/kg, IPImproved neurobehavioral deficits.[5]
Hemorrhagic TransformationRateMCAO with delayed rtPANot specifiedSignificantly reduced intracerebral hemorrhagic transformation and mortality.[2]
EdemaRateMCAONot specifiedReduced brain edema.[1]

Table 2: Nerinetide (Tat-NR2B9c) Preclinical Efficacy (Primate Model)

ParameterAnimal ModelStroke ModelNerinetide Dose & RouteKey FindingsReference
Infarct VolumeCynomolgus MacaqueTransient MCAONot specified, IVSignificantly reduced infarct volumes as measured by MRI and histology.[6][7]
Neurological FunctionCynomolgus MacaqueTransient MCAONot specified, IVSignificantly preserved neurological function in neurobehavioral assays.[6]
Number and Volume of StrokesCynomolgus MacaqueEmbolic StrokeNot specified, IVSignificantly reduced numbers and volumes of strokes visualized by MRI.[11][12]

Table 3: DL-3-n-butylphthalide (NBP) Preclinical Efficacy (Primate Model)

ParameterAnimal ModelStroke ModelNBP Dose & RouteKey FindingsReference
Working MemoryCynomolgus MacaquePermanent MCAOIV for 2 weeks, then oral for 10 weeksSignificantly improved success in delayed response tasks at weeks 4, 8, and 12.[8][9][10]
Secondary NeurodegenerationCynomolgus MacaquePermanent MCAOIV for 2 weeks, then oral for 10 weeksIncreased neuron count and decreased microglia and astrocytes in the ipsilateral prefrontal cortex and thalamus.[8][10]
NeuroinflammationCynomolgus MacaquePermanent MCAOIV for 2 weeks, then oral for 10 weeksReduced CD68-positive microglia, TNF-α, and iNOS in the ipsilateral prefrontal cortex and thalamus.[8][10]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of neuroprotective agents. Below are representative protocols for rodent and primate stroke models based on the reviewed literature.

Rodent Model of Ischemic Stroke for this compound Evaluation (Representative)
  • Animal Model: Adult male Sprague-Dawley rats (260-300g).[2]

  • Stroke Induction (Embolic Middle Cerebral Artery Occlusion - eMCAO):

    • Anesthetize the rat (e.g., with isoflurane).

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a pre-formed clot into the ICA to occlude the origin of the middle cerebral artery (MCA).[2]

  • Drug Administration: this compound or vehicle is administered intravenously at specified time points before or after the ischemic insult.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Assess motor and sensory deficits using a standardized neurological scoring system at various time points post-stroke.

    • Infarct Volume Measurement: At a terminal endpoint (e.g., 24 or 48 hours), euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Calculate the infarct volume.

    • Histology and Immunohistochemistry: Analyze brain sections for markers of apoptosis, inflammation, and BBB integrity.

    • Zymography: Assess MMP-2 and MMP-9 activity in brain tissue homogenates.[2]

Primate Model of Ischemic Stroke for Neuroprotectant Evaluation (Representative)
  • Animal Model: Adult male cynomolgus monkeys.[8][10]

  • Stroke Induction (Middle Cerebral Artery Occlusion - MCAO):

    • Anesthetize the monkey and perform a craniotomy to expose the MCA.

    • Induce occlusion of the M1 segment of the MCA. This can be achieved through various methods, including:

      • Transient Occlusion: Using a micro-aneurysm clip for a defined period (e.g., 90 minutes) followed by reperfusion.[6]

      • Permanent Occlusion: Ligation or electrocoagulation of the vessel.[8][10]

      • Ferric Chloride-induced Thrombosis: Topical application of ferric chloride to induce thrombus formation.[13]

  • Drug Administration: The neuroprotective agent or placebo is typically administered intravenously at a clinically relevant time point after the onset of ischemia.

  • Outcome Assessment:

    • Magnetic Resonance Imaging (MRI): Perform diffusion-weighted imaging (DWI) and T2-weighted imaging at multiple time points to assess the evolution of the ischemic lesion and final infarct volume.[6][11]

    • Behavioral Assessments:

      • Motor Function: Use specialized tasks to assess fine and gross motor skills, such as object retrieval or hand dexterity tests.

      • Cognitive Function: Employ tasks like the delayed response task to evaluate working memory and executive function.[8][10]

    • Histological Analysis: At the end of the study, perform immunohistochemical analysis of brain tissue to assess neuronal loss, glial activation, and inflammatory markers in the ischemic and remote brain regions.[8][10]

Visualizing the Pathways and Processes

Signaling Pathway of this compound

Otaplimastat_Mechanism cluster_neuroprotection Ischemic_Stroke Ischemic Stroke MMPs MMP-2, MMP-9 Activation Ischemic_Stroke->MMPs Excitotoxicity Excitotoxicity (NMDA Receptor) Ischemic_Stroke->Excitotoxicity Oxidative_Stress Oxidative Stress (ROS Production) Ischemic_Stroke->Oxidative_Stress BBB_Disruption BBB Disruption, Edema, Hemorrhage MMPs->BBB_Disruption Neuronal_Death Neuronal Death BBB_Disruption->Neuronal_Death This compound This compound TIMP1 TIMP-1 Upregulation This compound->TIMP1  + This compound->Excitotoxicity  - This compound->Oxidative_Stress  - Neuroprotection Neuroprotection TIMP1->MMPs  - Excitotoxicity->Neuronal_Death Oxidative_Stress->Neuronal_Death

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflow for Neuroprotectant Validation in a Primate Model

Primate_Workflow Animal_Selection Animal Selection & Acclimatization (e.g., Cynomolgus Macaque) Baseline_Assessment Baseline Behavioral & Imaging Assessment (Motor, Cognitive, MRI) Animal_Selection->Baseline_Assessment Randomization Randomization (Treatment vs. Placebo) Baseline_Assessment->Randomization Stroke_Induction Surgical Induction of Ischemic Stroke (e.g., MCAO) Randomization->Stroke_Induction Drug_Administration Drug/Placebo Administration (Clinically Relevant Time Window) Stroke_Induction->Drug_Administration Post_Stroke_Monitoring Post-Stroke Monitoring & Assessment (Behavioral, MRI) Drug_Administration->Post_Stroke_Monitoring Data_Collection Long-term Data Collection (Weeks to Months) Post_Stroke_Monitoring->Data_Collection Terminal_Analysis Terminal Analysis (Histology, Immunohistochemistry) Data_Collection->Terminal_Analysis Statistical_Analysis Statistical Analysis & Reporting Terminal_Analysis->Statistical_Analysis

Caption: Workflow for primate neuroprotection studies.

Conclusion

This compound has demonstrated significant neuroprotective effects in rodent models of ischemic stroke through a multimodal mechanism that includes MMP inhibition, anti-excitotoxicity, and antioxidant activity. While these findings are promising, the history of stroke drug development underscores the critical need for validation in gyrencephalic, non-human primate models, which more closely mimic human neuroanatomy and stroke pathophysiology.[14][15]

The successful translation of other neuroprotective agents, such as Nerinetide, from primate models to human clinical trials highlights the predictive value of this approach.[11][12] The data presented for Nerinetide and DL-3-n-butylphthalide in cynomolgus monkeys provide a benchmark for the level of evidence required before advancing a candidate to large-scale clinical trials. Therefore, the next logical and crucial step in the development of this compound is to validate its neuroprotective efficacy in a robust and clinically relevant non-human primate model of ischemic stroke. Such studies will be instrumental in determining its true potential as a therapeutic for this devastating condition.

References

Meta-analysis of Otaplimastat Clinical Trial Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the clinical trial data for Otaplimastat, a neuroprotectant agent for acute ischemic stroke. This document objectively compares this compound's performance with other alternatives, supported by experimental data, and details the methodologies of key experiments.

Executive Summary

This compound (SP-8203) is a neuroprotective agent that functions as a matrix metalloproteinase (MMP) inhibitor. It has been investigated as an adjunctive therapy to recombinant tissue plasminogen activator (rtPA) for the treatment of acute ischemic stroke. Clinical trial data from the Phase 2 SAFE-TPA study suggests that this compound is generally safe and well-tolerated. While the trial did not demonstrate a significant improvement in the primary efficacy endpoint of parenchymal hematoma at day 1, it showed a trend towards better neurological outcomes. This guide provides a comparative analysis of this compound with other neuroprotective agents, Nerinetide and Edaravone, and delves into the experimental protocols and underlying signaling pathways.

Comparative Analysis of Neuroprotective Agents

The following tables summarize the key characteristics and clinical trial outcomes for this compound, Nerinetide, and Edaravone.

Table 1: Drug Characteristics and Mechanism of Action

FeatureThis compound (SP-8203)Nerinetide (NA-1)Edaravone
Drug Class Quinazoline-2,4-dione derivativeEicosapeptideFree radical scavenger
Mechanism of Action Inhibitor of matrix metalloproteinases (MMPs)[1]Interferes with postsynaptic density protein 95 (PSD-95)[2]Scavenges free radicals
Administration IntravenousIntravenousIntravenous

Table 2: Overview of Key Clinical Trials

Trial NameDrugPhasePatient PopulationPrimary Endpoint
SAFE-TPA (NCT02787278) This compound2Acute ischemic stroke patients receiving rtPA[3][4]Occurrence of parenchymal hematoma (PH) on day 1[3][4]
ESCAPE-NA1 (NCT02930018) Nerinetide3Acute ischemic stroke patients with large vessel occlusion undergoing endovascular thrombectomy[2][5]Favorable functional outcome (mRS 0-2) at 90 days[2]
Multiple Trials EdaravoneVariousAcute ischemic stroke patientsVaries (e.g., functional outcome, mortality)

Table 3: Summary of Efficacy Outcomes

DrugKey Efficacy Findings
This compound - No significant difference in the incidence of parenchymal hematoma compared to placebo.[3][4] - A trend towards a more marked decrease in NIHSS score in the 40 mg group compared to placebo.
Nerinetide - Did not significantly improve the proportion of patients with good clinical outcomes overall.[2] - In patients who did not receive alteplase, Nerinetide was associated with a higher proportion of good functional outcomes.[2]
Edaravone - Associated with a significant reduction in mortality. - Associated with a lower risk of intracerebral hemorrhage in patients receiving reperfusion therapy (not statistically significant).

Table 4: Summary of Safety Outcomes

DrugKey Safety Findings
This compound - Generally safe and well-tolerated.[3][4] - No significant difference in serious adverse events or death compared to placebo.[3][4] - Three adverse events (chills, muscle rigidity, hepatotoxicity) were judged to be related to this compound.[3][4]
Nerinetide - No significant safety concerns were identified.
Edaravone - Generally considered safe.

Detailed Methodologies of Key Experiments

SAFE-TPA (Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA) Trial Protocol (NCT02787278)

The SAFE-TPA trial was a Phase 2, two-stage, multicenter, randomized, double-blind, placebo-controlled study.[3][4]

Stage 1 (Open-label safety study):

  • Participants: 11 patients with acute ischemic stroke receiving rtPA.

  • Intervention: this compound 80 mg administered intravenously twice daily for 3 days.[3][4]

Stage 2 (Randomized, double-blind, placebo-controlled):

  • Participants: 69 patients with acute ischemic stroke receiving rtPA, randomized in a 1:1:1 ratio.[3][4]

  • Intervention Arms:

    • This compound 40 mg twice daily for 3 days.[3][4]

    • This compound 80 mg twice daily for 3 days.[3][4]

    • Placebo twice daily for 3 days.[3][4]

Key Assessments:

  • Imaging:

    • Brain CT: Performed at 24 ± 3 hours after the first drug administration to evaluate the primary endpoint of parenchymal hematoma.[6]

    • MRI/MRA: A standardized protocol including DWI, GRE/SWI, and FLAIR was performed at baseline and on day 5.[6][7] All imaging was analyzed by a centralized core lab.[6]

  • Neurological Assessments:

    • National Institutes of Health Stroke Scale (NIHSS): Assessed daily until day 5, and at follow-up visits on day 28 and 90.[6][7]

    • modified Rankin Scale (mRS) and Barthel Index (BI): Assessed on day 5, 14, and 90.[6]

  • Laboratory Tests:

    • Hematology, clinical chemistry, and urinalysis were performed at baseline and on days 1, 3, 5, and at 4 and 12 weeks.[7]

  • Safety Monitoring:

    • Adverse events were recorded and classified using MedDRA version 19.0.[6] Vital signs were monitored daily until day 5.[6]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: MMP Inhibition in Ischemic Stroke

This compound's neuroprotective effect is primarily attributed to its inhibition of matrix metalloproteinases (MMPs).[1] In the context of an ischemic stroke, the administration of rtPA can lead to the activation of MMPs, particularly MMP-9.[8][9] This activation contributes to the breakdown of the blood-brain barrier, leading to edema and an increased risk of hemorrhagic transformation.[10] this compound is believed to counteract this by inhibiting MMP activity.[1]

Otaplimastat_Mechanism_of_Action cluster_0 Ischemic Stroke Cascade cluster_1 Therapeutic Intervention Ischemic Stroke Ischemic Stroke rtPA Administration rtPA Administration Ischemic Stroke->rtPA Administration Plasminogen Plasminogen rtPA Administration->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Pro-MMP-3 Pro-MMP-3 Plasmin->Pro-MMP-3 activates MMP-3 MMP-3 Pro-MMP-3->MMP-3 Pro-MMP-9 Pro-MMP-9 MMP-3->Pro-MMP-9 activates MMP-9 MMP-9 Pro-MMP-9->MMP-9 Blood-Brain Barrier Breakdown Blood-Brain Barrier Breakdown MMP-9->Blood-Brain Barrier Breakdown leads to Edema & Hemorrhage Edema & Hemorrhage Blood-Brain Barrier Breakdown->Edema & Hemorrhage This compound This compound This compound->MMP-9 inhibits

Caption: this compound inhibits MMP-9 to prevent blood-brain barrier breakdown.

SAFE-TPA Clinical Trial Workflow

The following diagram illustrates the workflow of the SAFE-TPA clinical trial, from patient enrollment to follow-up.

SAFE_TPA_Workflow cluster_enrollment Enrollment cluster_stage1 Stage 1: Open-Label Safety cluster_stage2 Stage 2: Randomized Controlled Trial cluster_followup Follow-up Patient with Acute Ischemic Stroke Patient with Acute Ischemic Stroke Receives rtPA Receives rtPA Patient with Acute Ischemic Stroke->Receives rtPA Informed Consent Informed Consent Receives rtPA->Informed Consent Administer this compound 80mg Administer this compound 80mg Informed Consent->Administer this compound 80mg Stage 1 (n=11) Randomization Randomization Informed Consent->Randomization Stage 2 (n=69) Safety Monitoring Safety Monitoring Administer this compound 80mg->Safety Monitoring This compound 40mg This compound 40mg Randomization->this compound 40mg This compound 80mg This compound 80mg Randomization->this compound 80mg Placebo Placebo Randomization->Placebo Assessments (Day 1, 5, 14, 28, 90) Assessments (Day 1, 5, 14, 28, 90) This compound 40mg->Assessments (Day 1, 5, 14, 28, 90) This compound 80mg->Assessments (Day 1, 5, 14, 28, 90) Placebo->Assessments (Day 1, 5, 14, 28, 90) Primary Endpoint (Day 1) Primary Endpoint (Day 1) Assessments (Day 1, 5, 14, 28, 90)->Primary Endpoint (Day 1) Secondary Endpoints (Day 90) Secondary Endpoints (Day 90) Assessments (Day 1, 5, 14, 28, 90)->Secondary Endpoints (Day 90)

Caption: Workflow of the two-stage SAFE-TPA clinical trial.

References

A Comparative Analysis of Otaplimastat and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to mitigate the devastating consequences of neurological insults such as stroke and neurodegenerative diseases remains a critical focus of modern medicine. This guide provides a comparative analysis of Otaplimastat, a novel neuroprotectant, with other prominent neuroprotective agents, including Edaravone, Nerinetide, Citicoline, and Riluzole. The information is presented to aid researchers, scientists, and drug development professionals in their understanding of the current landscape of neuroprotective strategies.

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of neuroprotective agents is intrinsically linked to their mechanism of action. Below is a comparative overview of the signaling pathways targeted by this compound and other selected agents.

This compound is a multi-target neuroprotectant. Its primary mechanism involves the inhibition of matrix metalloproteinases (MMPs), enzymes that contribute to the breakdown of the blood-brain barrier and neuronal damage after an ischemic event. Additionally, this compound competitively blocks N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity and exhibits antioxidant properties.[1]

Otaplimastat_Mechanism cluster_ischemia Ischemic Cascade cluster_neuron Neuron cluster_bbb Blood-Brain Barrier Glutamate_Release ↑ Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Oxidative_Stress ↑ Oxidative Stress Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death MMP_Activation ↑ MMP Activation BBB_Disruption BBB Disruption MMP_Activation->BBB_Disruption Ca_Influx ↑ Ca2+ Influx NMDA_Receptor->Ca_Influx Ca_Influx->Neuronal_Death BBB_Disruption->Neuronal_Death This compound This compound This compound->Oxidative_Stress Reduces This compound->MMP_Activation Inhibits This compound->NMDA_Receptor Inhibits

This compound's multi-target mechanism of action.

Edaravone is a potent free radical scavenger. It mitigates oxidative stress, a key contributor to neuronal damage in conditions like amyotrophic lateral sclerosis (ALS) and ischemic stroke, by neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation.[2][3][4]

Edaravone_Mechanism Ischemic_Event Ischemic Event ROS_Production ↑ Reactive Oxygen Species (ROS) Ischemic_Event->ROS_Production Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage Edaravone Edaravone Edaravone->ROS_Production Scavenges Nerinetide_Mechanism Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor PSD95_nNOS_Complex PSD-95 / nNOS Complex NMDA_Receptor->PSD95_nNOS_Complex Activates NO_Production ↑ Nitric Oxide (NO) PSD95_nNOS_Complex->NO_Production Neuronal_Toxicity Neuronal Toxicity NO_Production->Neuronal_Toxicity Nerinetide Nerinetide Nerinetide->PSD95_nNOS_Complex Uncouples Citicoline_Mechanism Citicoline Citicoline Choline_Cytidine Choline + Cytidine Citicoline->Choline_Cytidine Phosphatidylcholine_Synthesis ↑ Phosphatidylcholine Synthesis Choline_Cytidine->Phosphatidylcholine_Synthesis Membrane_Integrity Neuronal Membrane Integrity & Repair Phosphatidylcholine_Synthesis->Membrane_Integrity Riluzole_Mechanism Riluzole Riluzole Glutamate_Release Glutamate Release Riluzole->Glutamate_Release Inhibits Na_Channels Voltage-gated Na+ Channels Riluzole->Na_Channels Blocks NMDA_Receptors NMDA Receptors Riluzole->NMDA_Receptors Antagonizes Neuronal_Excitability ↓ Neuronal Hyperexcitability Preclinical_Workflow Animal_Model Animal Model Selection (e.g., Rat, Mouse) MCAO_Induction MCAO Induction (e.g., intraluminal filament) Animal_Model->MCAO_Induction Drug_Administration Drug Administration (e.g., this compound, Placebo) MCAO_Induction->Drug_Administration Behavioral_Testing Neurobehavioral Assessment (e.g., mNSS) Drug_Administration->Behavioral_Testing Infarct_Analysis Infarct Volume Measurement (e.g., TTC staining) Behavioral_Testing->Infarct_Analysis Histology Histological Analysis (e.g., Immunohistochemistry) Infarct_Analysis->Histology

References

Assessing the Long-Term Outcomes of Otaplimastat in Animal Models of Ischemic Stroke: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term outcomes of Otaplimastat treatment in animal models of ischemic stroke. The performance of this compound is evaluated against other neuroprotective agents, supported by available experimental data. Due to the focused preclinical development of this compound, this guide centers on its application in ischemic stroke, the primary area of its investigation.

Overview of Compared Neuroprotective Agents

This compound (SP-8203) is a multi-target neuroprotectant under investigation for acute ischemic stroke. It functions primarily as a matrix metalloproteinase (MMP) inhibitor, but also exhibits anti-excitotoxic and antioxidant properties.[1] For a robust comparison, this guide includes two other neuroprotective agents that have undergone significant preclinical testing in animal stroke models:

  • NXY-059: A free radical-trapping agent.

  • Nerinetide (NA-1): An inhibitor of postsynaptic density protein-95 (PSD-95), designed to reduce nitric oxide production and excitotoxicity.[2]

The following sections detail the experimental protocols, comparative long-term efficacy data, and the underlying signaling pathways associated with these compounds.

Data Presentation: Comparative Efficacy

The long-term efficacy of a neuroprotective agent is critical for determining its potential to improve functional recovery after a stroke. The following table summarizes the available long-term outcome data for this compound and its comparators in various animal models of ischemic stroke. It is important to note the variability in animal models, treatment timelines, and assessment methods when comparing these outcomes.

Drug Animal Model Treatment Duration Assessment Time Point Key Long-Term Outcomes Reference
This compound (SP-8203) Rat (MCA Occlusion)10 days (daily i.p. injection)10 daysImproved Motor Function: Significantly shortened latency time in Rota rod performance. Reduced Brain Injury: Remarkably reduced brain infarct volume.[3]
NXY-059 Marmoset (Permanent MCA Occlusion)48 hours (continuous infusion starting 4h post-occlusion)3 and 10 weeksImproved Motor Function: Ameliorated long-term motor impairment of the contralesional arm. Reduced Cognitive Deficit: Substantially attenuated spatial neglect. Reduced Infarct Size: Overall infarct size was reduced by 28%.[4][5]
Nerinetide (NA-1) Mouse (Transient MCA Occlusion)Single intravenous dose1 dayNo Significant Improvement: No significant difference in infarct volume or neurological score compared to vehicle. (Note: This was a replication study. Earlier studies had shown positive effects).[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The protocols for the key experiments cited above are provided below.

This compound (SP-8203) Protocol
  • Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery (MCA) occlusion to induce focal cerebral ischemia.[3] In other studies, an embolic MCAO (eMCAO) model is used, where a clot is introduced to block the artery.

  • Drug Administration: this compound (5 and 10 mg/kg) is administered intraperitoneally (i.p.) before and after the MCA occlusion. This is followed by daily i.p. injections for a total of 10 days.[3]

  • Outcome Assessment:

    • Motor Function: Rota rod performance is used to assess motor coordination and balance. The latency to fall from the rotating rod is measured.[3]

    • Infarct Volume: At the end of the 10-day period, brains are harvested, sectioned, and stained (e.g., with TTC) to quantify the volume of the ischemic infarct.[3]

    • Neurological Deficit Score: In shorter-term studies (24 hours), a neurological deficit score is assigned based on observations of motor function, such as forelimb flexion and circling behavior.

NXY-059 Protocol
  • Animal Model: Adult marmosets (a non-human primate model) undergo permanent middle cerebral artery occlusion (pMCAO).[4][5]

  • Drug Administration: Four hours after the induction of pMCAO, animals receive an intravenous bolus of NXY-059, followed by a continuous 48-hour subcutaneous infusion via osmotic minipumps.[4][5]

  • Outcome Assessment:

    • Motor Ability: A battery of neurological tests is performed at 3 and 10 weeks post-surgery to assess the use of the stroke-affected (contralesional) arm.[4]

    • Spatial Awareness: Cognitive function is evaluated through tests designed to measure spatial neglect.[4][5]

    • Infarct Volume: After the final behavioral assessment, brains are processed for histological analysis to determine the final infarct size.[4]

Nerinetide (NA-1) Protocol
  • Animal Model: Male C57BL/6 mice are subjected to transient middle cerebral artery occlusion (tMCAO) for either 30 or 60 minutes.[6]

  • Drug Administration: A single dose of Nerinetide (10 nmol/g) is administered intravenously at the beginning of reperfusion (when the arterial occlusion is removed).[6]

  • Outcome Assessment:

    • Infarct Volume: At 24 hours post-stroke, brains are harvested and stained with 2,3,5-triphenyl-tetrazolium chloride (TTC) to measure the infarct volume.[6]

    • Neurological Score: A neurological assessment is performed just before the animals are euthanized.[6]

Visualizations: Workflows and Signaling Pathways

To visually represent the experimental processes and molecular mechanisms, the following diagrams are provided in the DOT language for Graphviz.

G cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_treat Treatment Phase cluster_post Post-Surgical Assessment Phase animal Animal Acclimation (e.g., Sprague-Dawley Rat) training Baseline Behavioral Training (e.g., Rota Rod) animal->training anesth Anesthesia training->anesth stroke Stroke Induction (e.g., MCAO Model) anesth->stroke random Randomization stroke->random treat_drug Drug Administration (e.g., this compound i.p.) random->treat_drug treat_placebo Placebo/Vehicle Control random->treat_placebo short_term Short-Term Assessment (e.g., 24h Neuroscore) treat_drug->short_term treat_placebo->short_term long_term Long-Term Behavioral Testing (e.g., Day 1-10 Rota Rod) short_term->long_term final Final Anatomical Analysis (Infarct Volume) long_term->final

Caption: Experimental Workflow for Preclinical Stroke Studies.

G cluster_stroke Ischemic Stroke Cascade cluster_drugs glutamate ↑ Glutamate Release nmda NMDA Receptor Overactivation glutamate->nmda ca_influx ↑ Ca2+ Influx nmda->ca_influx ros Oxidative Stress (↑ ROS/RNS) ca_influx->ros mmp MMP Activation ca_influx->mmp death Neuronal Death ros->death inflammation Neuroinflammation mmp->inflammation inflammation->death This compound This compound This compound->nmda Blocks This compound->ros Reduces This compound->mmp Inhibits nxy NXY-059 nxy->ros Traps Free Radicals nerinetide Nerinetide nerinetide->nmda Inhibits PSD-95 Downstream Signaling

Caption: Signaling Pathways in Ischemic Stroke and Drug Targets.

Conclusion

The available preclinical data indicate that this compound shows promise in improving functional outcomes and reducing brain injury in a 10-day rat model of ischemic stroke.[3] Its multi-target mechanism, addressing excitotoxicity, oxidative stress, and MMP-mediated inflammation, is a compelling therapeutic strategy.[1]

However, a direct comparison of its long-term efficacy with other neuroprotective agents is challenging due to the limited availability of published data extending beyond this 10-day window. Agents like NXY-059 have demonstrated functional recovery in a primate model at later time points (up to 10 weeks), setting a benchmark for long-term neuroprotection.[4][5] Conversely, the failed replication of Nerinetide's efficacy in a mouse model highlights the complexities and challenges in translating preclinical findings.[6]

For drug development professionals, these findings underscore the necessity for comprehensive, long-term functional assessments in clinically relevant animal models. While this compound's initial results are positive, further studies are required to fully characterize its long-term therapeutic window and potential for promoting sustained neurological recovery, which will be crucial for its successful clinical translation.

References

Safety Operating Guide

Navigating the Disposal of Otaplimastat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Otaplimastat is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established guidelines for the management of investigational and hazardous pharmaceutical waste provide a necessary framework for its safe handling and disposal.

Core Principles for Safe Disposal

The paramount principle in disposing of any investigational drug is to prevent its release into the environment and to ensure the safety of all personnel.[1][2] All procedures should be conducted in accordance with local, state, and federal regulations for hazardous waste.[1][3]

Quantitative Safety and Handling Parameters

Due to the absence of a specific SDS for this compound, quantitative data regarding its environmental fate and toxicity are not available. However, general safety precautions for handling potent chemical compounds should be strictly followed. The following table summarizes general handling and personal protective equipment (PPE) recommendations.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]
Handling Avoid generating dust or aerosols. Handle in a well-ventilated area or a chemical fume hood.[4]
Storage Store in a secure, designated area away from incompatible materials.[5]
Spill Management In case of a spill, follow institutional procedures for hazardous chemical cleanup.[4]

Step-by-Step Disposal Protocol for this compound

The following is a generalized, step-by-step procedure for the disposal of this compound, based on best practices for investigational pharmaceutical compounds.[3][6]

It is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer for specific and complete disposal instructions.

  • Consult Institutional Guidelines: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding investigational drug disposal.[3]

  • Segregation of Waste:

    • Do not mix this compound waste with general laboratory trash or biohazardous waste.[7]

    • Segregate this compound waste into a designated, properly labeled hazardous waste container.[7]

  • Container Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[7]

    • Include the date when the first item of waste was placed in the container.[7]

  • Waste Accumulation:

    • Store the hazardous waste container in a secure, designated satellite accumulation area.

    • Keep the container closed at all times, except when adding waste.[7]

  • Arranging for Pickup and Disposal:

    • Once the container is full, or in accordance with your institution's EHS guidelines, arrange for pickup by a licensed hazardous waste disposal vendor.[3]

    • Ensure all required documentation for waste transfer is completed accurately.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent or cleaning agent, as recommended by your institution's EHS department.

    • Dispose of all cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for an investigational compound like this compound.

This compound Disposal Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs segregate_waste Segregate as Hazardous Pharmaceutical Waste consult_ehs->segregate_waste label_container Label Container: 'Hazardous Waste, this compound' segregate_waste->label_container accumulate_waste Accumulate in Secure Satellite Area label_container->accumulate_waste request_pickup Request Pickup by Licensed Vendor accumulate_waste->request_pickup document_transfer Complete Waste Transfer Documentation request_pickup->document_transfer decontaminate Decontaminate Surfaces and Equipment document_transfer->decontaminate end_disposal End: Proper Disposal Complete decontaminate->end_disposal

References

Safeguarding Research: A Comprehensive Guide to Handling Otaplimastat

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Otaplimastat. The following procedural guidance is intended to ensure a safe laboratory environment and proper management of this investigational compound.

This compound is a quinazoline-2,4-dione scaffold small molecule that functions as a neuroprotectant by inhibiting matrix metalloproteinases (MMPs).[1] While clinical trials have provided some data on its safety in human subjects, detailed laboratory handling procedures require a comprehensive approach based on established safety protocols for investigational new drugs. Adverse events observed in clinical settings included chills, muscle rigidity, and hepatotoxicity.[2][3]

Personal Protective Equipment (PPE) and Handling

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted. Standard laboratory PPE is mandatory at all times when handling this compound.

Core PPE Requirements:

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended when handling stock solutions or performing procedures with a high risk of splashing.

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge should be used when handling the powdered form of this compound or when there is a potential for aerosol generation. All work with the solid compound should be performed in a certified chemical fume hood.

Handling Procedures:

  • Weighing: All weighing of powdered this compound must be conducted within a chemical fume hood to prevent inhalation of airborne particles.

  • Solution Preparation: Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be disposed of as hazardous waste.

Quantitative Data Summary

PropertyValueSource/Notes
Molecular Formula C₁₉H₁₈N₂O₄PubChem
Molecular Weight 354.36 g/mol PubChem
Clinical Dosing (Phase 2) 40 mg and 80 mg[1][2]
Storage Temperature -20°C for up to 1 month, -80°C for up to 6 months[4]
Solubility Soluble in DMSOMedChemExpress

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance within a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder into the tared tube. For example, for 1 mL of a 10 mM solution, weigh 3.54 mg.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

In Vitro Cell-Based Assay Workflow

This protocol outlines a general workflow for testing the efficacy of this compound in a cell-based assay.

  • Cell Culture: Plate cells at the desired density in a multi-well plate and incubate under standard conditions.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for the desired experimental duration.

  • Assay Endpoint: Perform the desired assay to measure the biological response (e.g., cell viability, protein expression, enzyme activity).

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate relevant parameters such as IC₅₀ or EC₅₀.

Visualizations

Otaplimastat_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weigh Weigh Powder (in Fume Hood) dissolve Dissolve in Solvent weigh->dissolve store Store Stock Solution (-20°C or -80°C) dissolve->store dilute Prepare Working Dilutions store->dilute treat Treat Cells/Samples dilute->treat incubate Incubate treat->incubate collect_liquid Collect Liquid Waste treat->collect_liquid collect_solid Collect Solid Waste treat->collect_solid analyze Analyze Results incubate->analyze analyze->collect_liquid dispose Dispose as Hazardous Waste collect_liquid->dispose collect_solid->dispose

Caption: Standard workflow for handling this compound from preparation to disposal.

Spill_Response_Plan cluster_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal_report Final Steps spill Spill Occurs alert Alert Others spill->alert evacuate Evacuate Area (if large spill) alert->evacuate ppe Don Appropriate PPE alert->ppe absorb Absorb Spill with Inert Material ppe->absorb collect Collect Absorbed Material in Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material collect->dispose report Report Incident to Supervisor decontaminate->report

Caption: Emergency spill response plan for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.